(4-bromo-1H-pyrazol-1-yl)acetonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKIWDXOQIASTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925224-08-4 | |
| Record name | 2-(4-bromo-1H-pyrazol-1-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (4-bromo-1H-pyrazol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-bromo-1H-pyrazol-1-yl)acetonitrile is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrazole core, functionalized with a reactive bromine atom and a cyanomethyl group, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as an intermediate in the development of targeted therapeutics such as kinase inhibitors.
The strategic placement of the bromo and cyanomethyl groups allows for sequential and site-selective modifications. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The acetonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic utility of this intermediate.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrN₃ | --INVALID-LINK-- |
| Molecular Weight | 186.01 g/mol | --INVALID-LINK-- |
| CAS Number | 925224-08-4 | --INVALID-LINK-- |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO, methanol, chloroform | --INVALID-LINK-- (for 4-bromopyrazole) |
| pKa | Not available | |
| SMILES | N#CCN1N=CC(Br)=C1 | --INVALID-LINK-- |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrazole ring and the methylene protons of the acetonitrile group. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and nitrile functionalities.
-
¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly deshielded.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2240 cm⁻¹.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 4-bromo-1H-pyrazole with a suitable two-carbon electrophile bearing a nitrile group, such as chloroacetonitrile or bromoacetonitrile. The reaction is carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the alkylating agent.
Causality Behind Experimental Choices
The choice of reagents and conditions for this synthesis is guided by several factors:
-
Choice of Base: A moderately strong base is required to deprotonate the pyrazole (pKa ≈ 14). Common choices include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) or hydroxides (e.g., NaOH, KOH). The use of a stronger base like sodium hydride (NaH) can also be effective.
-
Solvent Selection: A polar aprotic solvent such as acetonitrile (CH₃CN), dimethylformamide (DMF), or acetone is typically used. These solvents are capable of dissolving the reactants and facilitating the SN2 reaction mechanism without interfering with the reaction.
-
Reaction Temperature: The reaction is often performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
-
Purity of Reactants: High purity of 4-bromo-1H-pyrazole and the alkylating agent is crucial to minimize the formation of impurities and simplify the purification of the final product.
Experimental Protocol: N-Alkylation of 4-bromo-1H-pyrazole
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-bromo-1H-pyrazole
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous acetonitrile (0.2-0.5 M), add anhydrous potassium carbonate (1.5-2.0 eq).
-
Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Add chloroacetonitrile (1.1-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Self-Validating System:
The success of the synthesis can be validated at several stages. TLC analysis during the reaction will show the consumption of the starting material and the formation of a new, typically less polar, product spot. After purification, the identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and compared with expected values.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of pharmacologically active compounds, particularly in the field of oncology. The pyrazole scaffold is a common feature in many kinase inhibitors, and the bromo and cyanomethyl groups on this intermediate provide convenient points for molecular elaboration to achieve desired potency and selectivity.[2]
Role as a Precursor to Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors are a major class of targeted cancer therapies. This compound serves as a key starting material for the synthesis of various kinase inhibitors.
A notable example of its application is in the synthesis of Janus kinase (JAK) inhibitors. For instance, it is a key intermediate in the synthesis of Ruxolitinib , a potent and selective inhibitor of JAK1 and JAK2, which is approved for the treatment of myelofibrosis and polycythemia vera.[3]
The synthesis of Ruxolitinib involves the coupling of the (4-bromo-1H-pyrazol-1-yl) moiety with a pyrrolo[2,3-d]pyrimidine core. The bromine atom on the pyrazole ring is essential for this coupling reaction, typically a palladium-catalyzed cross-coupling reaction such as the Suzuki or Buchwald-Hartwig amination.
Caption: Role as an intermediate in kinase inhibitor synthesis.
Conclusion
This compound is a synthetically versatile and commercially available intermediate with significant applications in drug discovery. Its well-defined physicochemical properties and predictable reactivity make it a valuable tool for medicinal chemists. The ability to readily functionalize both the bromine and cyanomethyl groups allows for the creation of diverse libraries of compounds for screening and lead optimization. As the demand for novel targeted therapies continues to grow, the importance of key building blocks like this compound in the pharmaceutical industry is set to increase.
References
An In-depth Technical Guide to (4-bromo-1H-pyrazol-1-yl)acetonitrile (CAS Number: 925224-08-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(4-bromo-1H-pyrazol-1-yl)acetonitrile is a key heterocyclic building block in modern medicinal chemistry. Its unique bifunctional nature, featuring a reactive nitrile group and a synthetically versatile brominated pyrazole core, positions it as a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via N-alkylation, an exploration of its chemical reactivity—particularly in cross-coupling reactions—and its established role in the development of targeted therapeutics, such as kinase inhibitors. Safety protocols and detailed spectroscopic analysis are also discussed to provide a complete technical resource for laboratory and developmental applications.
Introduction: The Strategic Value of this compound in Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to act as a bioisostere for other aromatic systems and engage in crucial hydrogen bonding interactions makes it a desirable feature in drug design. The introduction of a bromine atom at the C4 position of the pyrazole ring provides a key synthetic handle for post-synthetic modification, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] This allows for the facile introduction of a wide range of aryl, heteroaryl, or alkyl substituents, enabling the systematic exploration of the chemical space around the pyrazole core to optimize pharmacological properties.
This compound, CAS 925224-08-4, combines this versatile bromopyrazole moiety with an N-acetonitrile group. The nitrile functional group is not merely a synthetic appendage; it can play a significant role in the biological activity of the final molecule, acting as a hydrogen bond acceptor, a carbonyl bioisostere, or a reactive center for the formation of other functional groups.[4] This dual functionality makes this compound a highly valuable intermediate for the construction of compound libraries and the synthesis of targeted drug candidates, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[5]
Physicochemical and Spectroscopic Profile
While experimentally determined spectroscopic data for this compound is not widely published, a comprehensive profile can be constructed based on the known data of its precursors and analogous structures.
Physicochemical Properties
| Property | Value | Source/Basis |
| CAS Number | 925224-08-4 | [6] |
| Molecular Formula | C₅H₄BrN₃ | [6] |
| Molecular Weight | 186.01 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from structure |
| Storage | Sealed in a dry, room temperature environment | [6] |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of the starting material, 4-bromo-1H-pyrazole, and the principles of NMR and mass spectrometry.
-
δ ~7.7 ppm (s, 1H): This singlet is assigned to the proton at the C5 position of the pyrazole ring.
-
δ ~7.6 ppm (s, 1H): This singlet corresponds to the proton at the C3 position of the pyrazole ring.
-
δ ~5.1 ppm (s, 2H): This singlet is attributed to the methylene protons (-CH₂-) of the acetonitrile group. The electron-withdrawing nature of the adjacent nitrile group and the pyrazole ring would shift these protons downfield.
-
δ ~140 ppm: Predicted chemical shift for the C5 carbon of the pyrazole ring.
-
δ ~130 ppm: Predicted chemical shift for the C3 carbon of the pyrazole ring.
-
δ ~115 ppm: Predicted chemical shift for the nitrile carbon (-CN).
-
δ ~95 ppm: Predicted chemical shift for the C4 carbon, which is directly attached to the bromine atom.
-
δ ~45 ppm: Predicted chemical shift for the methylene carbon (-CH₂-).
-
m/z ~185/187: Molecular ion peak (M⁺) showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
m/z ~106/108: A significant fragment resulting from the loss of the acetonitrile group (-CH₂CN) from the molecular ion.
-
m/z ~79/81: Fragment corresponding to the bromine isotopes.
-
m/z ~40: Fragment corresponding to the acetonitrile cation.
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the pyrazole ring.
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the methylene group.
-
~2250 cm⁻¹: A sharp, medium-intensity peak characteristic of the nitrile (-C≡N) stretching vibration.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrazole ring.
-
~1100-1000 cm⁻¹: C-Br stretching vibration.
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the N-alkylation of 4-bromo-1H-pyrazole with a suitable haloacetonitrile, such as bromoacetonitrile. The reaction proceeds via the deprotonation of the acidic N-H proton of the pyrazole ring by a base, followed by a nucleophilic attack of the resulting pyrazolate anion on the electrophilic carbon of the haloacetonitrile.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the N-alkylation of pyrazoles.[7][8]
Materials:
-
4-bromo-1H-pyrazole
-
Bromoacetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-bromo-1H-pyrazole.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its two key functional groups: the C4-bromo substituent and the N-acetonitrile moiety.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the C4 position is ideally situated for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a diverse array of substituents, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).
References
- 1. 1310379-44-2|2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile [myskinrecipes.com]
- 6. 925224-08-4|2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (4-bromo-1H-pyrazol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (4-bromo-1H-pyrazol-1-yl)acetonitrile in Medicinal Chemistry
In the landscape of modern drug discovery, pyrazole-containing compounds have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities.[1][2] Their metabolic stability and versatile substitution patterns make them ideal candidates for the development of novel therapeutic agents.[3] this compound (CAS No. 925224-08-4) is a key intermediate in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors.[4][5] The precise understanding of its molecular structure is paramount for ensuring the desired pharmacological activity and for the rational design of new chemical entities.
This in-depth technical guide provides a comprehensive overview of the structure elucidation of this compound, employing a multi-spectroscopic approach. As a self-validating system, the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous confirmation of the compound's chemical structure. This guide is intended to serve as a practical resource for researchers, offering not only the interpretation of spectroscopic data but also the underlying principles and experimental protocols.
Predicted Spectroscopic Data Summary
| Technique | Key Observations |
| ¹H NMR | Two singlets in the aromatic region corresponding to the pyrazole protons and a singlet in the aliphatic region for the methylene protons. |
| ¹³C NMR | Five distinct signals: two for the pyrazole ring carbons, one for the carbon bearing the bromine, one for the methylene carbon, and one for the nitrile carbon. |
| IR Spectroscopy | Characteristic absorption bands for the nitrile (C≡N) stretch, C-H stretches of the pyrazole ring and the methylene group, and C-Br stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a bromine-containing molecule. Fragmentation patterns resulting from the loss of the cyanomethylene group and cleavage of the pyrazole ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity of atoms and deduce the overall molecular structure.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound provides definitive information about the number and connectivity of protons in the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | Singlet | 1H | H-5 (pyrazole) |
| ~7.55 | Singlet | 1H | H-3 (pyrazole) |
| ~5.10 | Singlet | 2H | -CH₂-CN |
Interpretation of the ¹H NMR Spectrum:
-
Pyrazole Protons (H-3 and H-5): The two signals in the aromatic region (~7.55 and ~7.65 ppm) are assigned to the protons on the pyrazole ring. Their downfield chemical shift is attributed to the deshielding effect of the aromatic ring current. The absence of splitting (singlets) indicates that there are no adjacent protons, which is consistent with the substitution pattern of the pyrazole ring. The slight difference in their chemical shifts is due to the different electronic environments of the C-3 and C-5 positions.
-
Methylene Protons (-CH₂-CN): The singlet at approximately 5.10 ppm corresponds to the two protons of the methylene group. This upfield shift relative to the pyrazole protons is expected for aliphatic protons. The singlet nature of this signal confirms the absence of any neighboring protons. The deshielding effect of the adjacent nitrogen atom of the pyrazole ring and the cyano group results in a chemical shift that is further downfield than a typical alkyl group.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and multiplicities to assign the peaks to the corresponding protons in the molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~140.0 | C-5 (pyrazole) |
| ~130.0 | C-3 (pyrazole) |
| ~115.0 | -C≡N |
| ~95.0 | C-4 (pyrazole) |
| ~40.0 | -CH₂-CN |
Interpretation of the ¹³C NMR Spectrum:
-
Pyrazole Carbons: The signals at approximately 140.0 ppm and 130.0 ppm are assigned to the C-5 and C-3 carbons of the pyrazole ring, respectively. The carbon atom attached to the bromine (C-4) is expected to be significantly shielded, appearing at a higher field around 95.0 ppm.
-
Nitrile Carbon (-C≡N): The signal for the nitrile carbon is predicted to be around 115.0 ppm.
-
Methylene Carbon (-CH₂-CN): The methylene carbon is expected to appear at the most upfield region, around 40.0 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 or 125 MHz NMR spectrometer.
-
Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon atoms. A sufficient number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum and assign the chemical shifts to the corresponding carbon atoms.
Structure Elucidation Workflow using NMR
Caption: Workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for its key functional moieties.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2250 | Nitrile (C≡N) | Stretching |
| ~3100-3000 | Aromatic C-H (pyrazole) | Stretching |
| ~2950-2850 | Aliphatic C-H (-CH₂-) | Stretching |
| ~1600-1450 | Pyrazole ring | C=C and C=N stretching |
| ~700-600 | C-Br | Stretching |
Interpretation of the IR Spectrum:
-
Nitrile Group (C≡N): A sharp, medium-intensity absorption band around 2250 cm⁻¹ is a clear indicator of the presence of a nitrile functional group.[2]
-
C-H Stretching: The absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic pyrazole ring. The bands below 3000 cm⁻¹ correspond to the C-H stretching of the methylene group.
-
Pyrazole Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the pyrazole ring.
-
C-Br Stretching: The presence of a carbon-bromine bond is typically observed as a strong absorption in the fingerprint region, between 700 and 600 cm⁻¹.[2]
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm the molecular formula and gain further structural insights.
Predicted Mass Spectrum Data
| m/z | Assignment |
| 185/187 | [M]⁺˙ (Molecular ion) with ~1:1 isotopic abundance |
| 146/148 | [M - CH₂CN]⁺ |
| 106 | [M - Br]⁺ |
| 67 | [Pyrazole ring fragment]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak [M]⁺˙ at m/z 185 and 187 with an intensity ratio of approximately 1:1. This characteristic isotopic pattern is due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance).[6] This observation confirms the molecular formula C₅H₄BrN₃.
-
Fragmentation Pattern: The fragmentation of pyrazoles often involves the cleavage of the ring and the loss of substituents.[1] For this compound, a prominent fragment would be observed at m/z 146/148, corresponding to the loss of the cyanomethylene radical (•CH₂CN). Another significant fragment could be at m/z 106, resulting from the loss of a bromine radical. Further fragmentation of the pyrazole ring would lead to smaller charged species.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Overall Structure Elucidation Strategy
Caption: Integrated spectroscopic approach for structure confirmation.
Synthesis and Potential Impurities
The most probable synthetic route to this compound is the N-alkylation of 4-bromo-1H-pyrazole with bromoacetonitrile in the presence of a base.[7]
Reaction Scheme:
4-bromo-1H-pyrazole + BrCH₂CN + Base → this compound + Base·HBr
Potential impurities that could be present in the final product include:
-
Unreacted 4-bromo-1H-pyrazole: This would be evident in the ¹H NMR spectrum by the presence of a broad NH proton signal and different chemical shifts for the pyrazole protons.
-
Isomeric product (4-bromo-1H-pyrazol-2-yl)acetonitrile: Although the N1-alkylation is generally favored, the formation of the N2-isomer is possible. This isomer would exhibit a different set of signals in the NMR spectra.
-
Solvent residues: Residual solvents from the reaction or purification steps might be observed in the ¹H NMR spectrum.
Careful analysis of the spectroscopic data is crucial for identifying and quantifying any such impurities, ensuring the high purity of the final compound required for pharmaceutical applications.
Conclusion
The structure elucidation of this compound is a clear example of the power of a synergistic, multi-technique spectroscopic approach. While predicted data serves as a valuable guide, the principles and protocols outlined herein provide a robust framework for the experimental verification of the structure. The convergence of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system that confirms the molecular architecture with a high degree of confidence. This detailed structural information is a critical prerequisite for the advancement of this important building block in the field of drug discovery and development.
References
Spectroscopic Characterization of (4-bromo-1H-pyrazol-1-yl)acetonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for (4-bromo-1H-pyrazol-1-yl)acetonitrile, a key building block in medicinal chemistry and drug discovery. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and electronic properties of this molecule.
Introduction
This compound (C₅H₄BrN₃, Molecular Weight: 186.01 g/mol ) is a substituted pyrazole derivative. The pyrazole nucleus is a common scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of a bromo-substituent at the 4-position and an acetonitrile group at the 1-position of the pyrazole ring offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of novel pharmaceutical agents. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent research and development efforts.
Molecular Structure
To provide a clear visual representation of the molecule, the following diagram illustrates the structure of this compound.
Navigating the Synthesis and Supply of (4-bromo-1H-pyrazol-1-yl)acetonitrile: A Technical Guide for Chemical Researchers
Introduction: The Strategic Importance of (4-bromo-1H-pyrazol-1-yl)acetonitrile in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrazole scaffold stands as a cornerstone of privileged structures, renowned for its versatile biological activities. Among the myriad of functionalized pyrazoles, this compound has emerged as a particularly valuable and strategic building block. Its unique trifecta of a reactive bromine atom, a synthetically malleable nitrile group, and the core pyrazole nucleus makes it an indispensable intermediate in the synthesis of complex, high-value pharmaceutical agents. This guide provides an in-depth exploration of the commercial availability, synthesis, characterization, and critical applications of this compound, with a particular focus on its pivotal role in the development of targeted therapies such as kinase inhibitors.
Commercial Availability: Sourcing and Procurement
This compound is readily accessible from a range of chemical suppliers, catering to both research and development and larger-scale manufacturing needs. The compound is typically offered in various purities, with detailed specifications available from the respective vendors.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |
| Santa Cruz Biotechnology | 925224-08-4 | C₅H₄BrN₃ | 186.01 g/mol | Inquire |
| BLDpharm | 925224-08-4 | C₅H₄BrN₃ | 186.01 g/mol | ≥95% |
| Ivy Fine Chemicals | 925224-08-4 | C₅H₄BrN₃ | 186.01 g/mol | Inquire |
Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound: A Practical Approach
The synthesis of this compound is most commonly achieved through the N-alkylation of 4-bromopyrazole with a suitable two-carbon electrophile bearing a nitrile group, such as bromoacetonitrile. This reaction is a classic example of nucleophilic substitution, where the pyrazole nitrogen acts as the nucleophile.
Reaction Scheme:
Caption: Synthetic route to this compound.
Detailed Experimental Protocol:
This protocol is a representative method based on established procedures for the N-alkylation of halo-pyrazoles.
Materials:
-
4-Bromopyrazole (1.0 eq)
-
Bromoacetonitrile (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole and anhydrous acetonitrile.
-
Stir the mixture until the 4-bromopyrazole is fully dissolved.
-
Add potassium carbonate to the solution.
-
To this stirred suspension, add bromoacetonitrile dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Purification and Characterization
Purification Workflow:
Caption: Purification and analysis workflow for the target compound.
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two pyrazole ring protons and the methylene protons of the acetonitrile group. The chemical shifts will be influenced by the bromine substituent and the electron-withdrawing nature of the nitrile.
-
¹³C NMR: The carbon NMR spectrum will display signals for the three pyrazole ring carbons, the methylene carbon, and the nitrile carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (186.01 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.
Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors
This compound is a crucial intermediate in the synthesis of several kinase inhibitors.[1] Its structure allows for strategic modifications at both the bromine and nitrile positions, enabling the exploration of structure-activity relationships and the optimization of drug candidates.
Case Study: Ruxolitinib
A prominent example of the utility of this compound is in the synthesis of Ruxolitinib , a potent and selective Janus kinase (JAK) inhibitor. Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera. In the synthesis of Ruxolitinib, the pyrazole-acetonitrile moiety serves as a core scaffold onto which other key fragments of the final drug molecule are assembled. The nitrile group is often a precursor to other functional groups required for the final drug structure.
Conclusion
This compound stands as a testament to the enabling power of well-designed chemical building blocks in modern drug discovery. Its commercial availability and established synthetic routes provide researchers with reliable access to this key intermediate. The strategic placement of its functional groups has proven to be instrumental in the development of targeted therapies, most notably in the synthesis of the JAK inhibitor Ruxolitinib. As the quest for novel therapeutics continues, the demand for such versatile and strategically functionalized heterocyclic compounds is poised to grow, further solidifying the importance of this compound in the medicinal chemist's toolkit.
References
The Alchemical Blueprint: A Senior Application Scientist's Guide to Pyrazole Synthesis Starting Materials
Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery
To the discerning researcher in medicinal chemistry, the pyrazole ring is more than a mere five-membered heterocycle; it is a cornerstone of therapeutic innovation. Its unique electronic properties and structural versatility have cemented its status as a "privileged scaffold," a core motif present in a remarkable array of FDA-approved drugs.[1] From the anti-inflammatory action of Celecoxib to the anti-cancer properties of Crizotinib, the pyrazole nucleus has consistently demonstrated its capacity to interact with a wide range of biological targets.[2][3][4] This has fueled a continuous and fervent interest in the development of novel synthetic routes to access diverse pyrazole derivatives.[1][5]
This in-depth technical guide is crafted for the hands-on researcher, the scientist at the bench who understands that the final compound's elegance is born from the robustness of its synthesis. We will eschew a superficial overview and instead delve into the foundational starting materials that serve as the genesis for pyrazole ring formation. Our focus will be on the "why" behind the "how"—the mechanistic rationale that governs the selection of starting materials and reaction conditions, thereby empowering you to not only replicate but also innovate.
I. The Classic Cornerstone: 1,3-Dicarbonyl Compounds and the Knorr Synthesis
The most traditional and arguably the most versatile route to the pyrazole core is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8] This venerable reaction, first reported by Ludwig Knorr in 1883, remains a mainstay in synthetic organic chemistry due to its reliability and broad substrate scope.[9][10][11]
Causality of the Knorr Pyrazole Synthesis
The reaction's success hinges on the electrophilic nature of the two carbonyl carbons in the 1,3-dicarbonyl compound and the nucleophilic character of the hydrazine. The mechanism, typically acid-catalyzed, initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group, forming a hydrazone intermediate.[9][12] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step then yields the stable, aromatic pyrazole ring.[9]
The choice of a 1,3-dicarbonyl compound as a starting material is strategic. The 1,3-disposition of the carbonyl groups perfectly pre-organizes the carbon backbone for the formation of the five-membered pyrazole ring upon reaction with the two nitrogen atoms of hydrazine. This "pre-organization" is a key factor in the high efficiency of this reaction.
Regioselectivity: A Critical Consideration
When employing unsymmetrical 1,3-dicarbonyl compounds, the potential for the formation of two regioisomeric pyrazoles arises.[7][13][14] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons. The regiochemical outcome is often influenced by several factors, including:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: Electron-withdrawing groups can enhance the electrophilicity of a carbonyl carbon, making it more susceptible to attack.
-
Reaction Conditions: The choice of solvent and catalyst can also influence the regioselectivity of the reaction.
Experimental Protocol: Synthesis of 1,3,5-Substituted Pyrazoles via Knorr Synthesis
This protocol provides a general methodology for the synthesis of 1,3,5-substituted pyrazoles from a 1,3-dicarbonyl compound and a substituted hydrazine.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Add the substituted hydrazine (1.0 eq) to the solution. Note: The addition may be exothermic.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Summary: Representative Yields for Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | >90 | [13] |
| Acetylacetone | Phenylhydrazine | 1,3,5-trimethyl-1H-pyrazole | 85-95 | [7] |
| Dibenzoylmethane | Hydrazine hydrate | 3,5-diphenyl-1H-pyrazole | >90 | [13] |
Visualizing the Knorr Synthesis
Caption: Workflow of the Knorr Pyrazole Synthesis.
II. Leveraging Unsaturation: α,β-Unsaturated Carbonyl Compounds as Precursors
An alternative and powerful strategy for pyrazole synthesis involves the use of α,β-unsaturated carbonyl compounds, such as chalcones, as the three-carbon building block.[15][16][17] This approach typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[6][18]
The Rationale Behind α,β-Unsaturated Systems
The utility of α,β-unsaturated ketones and aldehydes lies in their dual reactivity. The carbonyl carbon remains an electrophilic site for initial condensation with hydrazine, while the β-carbon is susceptible to Michael addition by the second nitrogen of the hydrazine. This sequence of reactions—condensation followed by intramolecular Michael addition—efficiently constructs the five-membered pyrazoline ring.
The Necessity of Oxidation
Unlike the Knorr synthesis which directly yields the aromatic pyrazole, the reaction of hydrazines with α,β-unsaturated carbonyl compounds typically affords a dihydrogenated pyrazole, known as a pyrazoline.[7][18] To achieve the thermodynamically stable aromatic pyrazole, an oxidation step is required. Common oxidizing agents for this transformation include iodine, manganese dioxide, or even air under certain conditions.
In some cases, if a good leaving group is present on the hydrazine (e.g., tosylhydrazine) or at the β-position of the unsaturated system, elimination can occur directly to form the pyrazole, obviating the need for a separate oxidation step.[6][18]
Experimental Protocol: Two-Step Synthesis of Pyrazoles from Chalcones
This protocol outlines the synthesis of a pyrazole derivative from a chalcone and phenylhydrazine, involving the formation and subsequent oxidation of a pyrazoline intermediate.
Step 1: Synthesis of the Pyrazoline Intermediate
Materials:
-
Chalcone (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid (solvent)
Procedure:
-
Dissolve the chalcone (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add phenylhydrazine (1.1 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is the pyrazoline intermediate. Collect it by filtration, wash with water until neutral, and dry.
Step 2: Oxidation to the Pyrazole
Materials:
-
Pyrazoline intermediate from Step 1
-
Iodine (I₂) (1.2 eq)
-
Dimethyl Sulfoxide (DMSO) (solvent)
Procedure:
-
Dissolve the pyrazoline intermediate in DMSO in a round-bottom flask.
-
Add iodine (1.2 eq) to the solution.
-
Heat the reaction mixture at 100-120 °C for 2-3 hours.
-
Monitor the disappearance of the pyrazoline by TLC.
-
After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated solid is the pyrazole product. Collect it by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization.
Visualizing the Chalcone to Pyrazole Pathway
Caption: Synthetic pathway from chalcones to pyrazoles.
III. Advanced and Multicomponent Strategies
While the classical methods provide robust access to pyrazoles, the demand for molecular diversity and synthetic efficiency has driven the development of more advanced strategies, including multicomponent reactions (MCRs).
The Power of Multicomponent Reactions
MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the reactants.[19] This approach is highly atom-economical and can rapidly generate complex molecular architectures from simple precursors.
For instance, a one-pot synthesis of polysubstituted pyrazoles can be achieved by reacting an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative.[8] These reactions often employ catalysts to facilitate the cascade of bond-forming events.
Other Notable Starting Materials
-
Acetylenic Ketones: These compounds can react with hydrazines to directly form pyrazoles without the need for an oxidation step, as the alkyne is already at a higher oxidation state.[7][18]
-
β-Ketoesters and β-Diketones: These are staples of the Knorr synthesis and offer a high degree of control over the substitution pattern of the resulting pyrazole.[7][10]
-
Malononitrile: This versatile reagent can participate in multicomponent reactions to afford highly functionalized pyranopyrazoles.[20]
IV. Conclusion: Strategic Selection of Starting Materials for Tailored Pyrazole Derivatives
The synthesis of pyrazole derivatives is a mature yet continually evolving field. The choice of starting material is the most critical decision in the design of a synthetic route, as it dictates the substitution pattern and the overall efficiency of the process.
-
For straightforward access to a wide variety of substituted pyrazoles, the Knorr synthesis utilizing 1,3-dicarbonyl compounds remains the method of choice.
-
When aiming for pyrazoles with substitution patterns derived from chalcones, the use of α,β-unsaturated carbonyl compounds provides a reliable, albeit two-step, pathway.
-
For rapid library synthesis and the generation of complex pyrazoles, multicomponent strategies offer an elegant and efficient solution.
As a senior application scientist, my advice is to ground your synthetic design in a thorough understanding of the reaction mechanisms. By appreciating the interplay between the electronic and steric properties of your chosen starting materials, you can not only achieve your synthetic targets but also rationally design novel pyrazole derivatives with the potential for profound biological activity.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. name-reaction.com [name-reaction.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. ijirt.org [ijirt.org]
- 17. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 18. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 19. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
The Strategic Role of 4-Bromopyrazole in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Pyrazole Scaffold and the Rise of a Privileged Intermediate
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[1][3]
Within this important class of compounds, 4-bromopyrazole (CAS 2075-45-8) has emerged as a particularly valuable and strategic intermediate for drug discovery and development professionals.[4] This technical guide provides an in-depth exploration of the multifaceted role of 4-bromopyrazole, from its fundamental chemical properties and synthesis to its application in the generation of diverse and potent therapeutic agents. We will delve into the causality behind its widespread use, supported by experimental evidence and field-proven insights.
I. The Chemical Advantage: Why the 4-Bromo Substituent Matters
The significance of 4-bromopyrazole lies in the strategic placement of the bromine atom on the pyrazole ring.[4] This halogen atom is not merely a passive substituent; it is a highly reactive and versatile handle that unlocks a vast chemical space for medicinal chemists.[3]
A Gateway to Molecular Diversity through Cross-Coupling Reactions
The carbon-bromine bond at the 4-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions.[3][5] This allows for the efficient and predictable introduction of a vast array of functional groups, a critical step in the optimization of lead compounds. Key transformations include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups.[3][5]
-
Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds, a valuable linker in many bioactive molecules.[3][5]
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.[6]
-
Stille Coupling: Reaction with organostannanes.[6]
-
Cyanation: Introduction of a nitrile group, which can serve as a precursor for other functionalities or as a key pharmacophoric element.
The ability to perform these reactions on the 4-bromopyrazole core provides a robust platform for late-stage functionalization, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).[5]
Modulator of Physicochemical Properties
The bromine atom also influences the physicochemical properties of the pyrazole ring, which can have a profound impact on a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). These effects include:
-
Increased Lipophilicity: The halogen atom generally increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.
-
Electronic Effects: The electron-withdrawing nature of bromine can influence the acidity of the pyrazole N-H bond and the overall electron distribution in the ring, affecting its binding interactions with target proteins.
-
Halogen Bonding: In some instances, the bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, thereby contributing to binding affinity and selectivity.
II. Synthesis of 4-Bromopyrazole and its Derivatives: A Practical Overview
The accessibility of 4-bromopyrazole is a key factor in its widespread use. Several synthetic routes have been established, with varying levels of efficiency and scalability.
Direct Bromination of Pyrazole
A common and straightforward method for the synthesis of 4-bromopyrazole is the direct bromination of the parent pyrazole ring.
Experimental Protocol: Synthesis of 4-Bromopyrazole via Direct Bromination [7]
-
Reaction Setup: Suspend 1H-pyrazole (1 equivalent) in water at room temperature.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1 equivalent) to the suspension all at once. The reaction mixture will immediately turn milky white.
-
Reaction Monitoring: Stir the reaction mixture continuously at room temperature for 24 hours.
-
Workup: Upon completion, extract the reaction mixture with ethyl acetate (2 x volume).
-
Purification: Wash the combined organic phases sequentially with aqueous sodium carbonate (Na2CO3) and saturated saline solution. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Isolation: Concentrate the organic phase under reduced pressure to yield 4-bromopyrazole.
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives
More advanced methods allow for the one-pot synthesis of substituted 4-bromopyrazoles, offering greater efficiency for library synthesis.
Experimental Protocol: One-Pot Synthesis of 4-Bromo-1,3,5-trisubstituted Pyrazoles [8][9]
-
Reactant Mixture: In a suitable reaction vessel, combine the 1,3-diketone (1 equivalent), arylhydrazine (1 equivalent), and N-bromosaccharin (1 equivalent).
-
Catalyst Addition: Add silica gel supported sulfuric acid as a heterogeneous catalyst.
-
Reaction Conditions: Conduct the reaction under solvent-free conditions with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction, add n-hexane to the mixture and filter.
-
Purification: Wash the residue with n-hexane and evaporate the solvent to afford the pure 4-bromopyrazole derivative. If necessary, further purification can be achieved by column chromatography on silica gel.
III. Applications in Drug Discovery: Case Studies and Therapeutic Areas
The versatility of 4-bromopyrazole as a synthetic intermediate has led to its incorporation into a wide range of therapeutic agents across various disease areas.[3][4]
Kinase Inhibitors in Oncology
The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, which are crucial in cancer therapy.[10][11] The 4-position of the pyrazole ring is often a key vector for substitution to achieve potency and selectivity.
The 4-bromopyrazole intermediate is instrumental in the synthesis of potent inhibitors targeting various kinases.[5] For example, pyrazole-based compounds have shown potent activity against Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs).[5] The multi-CDK inhibitor AT7519, a pyrazole derivative, inhibits CDK2 and CDK5 with IC50 values of 24 nM and 23 nM, respectively.[5][10]
Diagram: Role of 4-Bromopyrazole in Kinase Inhibitor Synthesis
Caption: Synthetic utility of 4-bromopyrazole in kinase inhibitor development.
Anti-Inflammatory Agents
Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example.[1][12] The 4-position offers a site for modification to modulate activity and selectivity, for instance, towards specific cyclooxygenase (COX) enzymes. Research has shown that substitution at the 4-position of the pyrazole ring can significantly impact the anti-inflammatory properties of the resulting compounds.[13]
Central Nervous System (CNS) Disorders
The pyrazole scaffold is also found in compounds targeting the central nervous system. For example, derivatives have been investigated as positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors, which are implicated in schizophrenia and dementia.[14] Structure-activity relationship studies of pyrazol-4-yl-pyridine derivatives have led to the discovery of subtype-selective PAMs for the M4 receptor.[14]
IV. Structure-Activity Relationship (SAR) Insights
The ability to easily modify the 4-position of the pyrazole ring using 4-bromopyrazole as a starting material is invaluable for conducting detailed SAR studies. By systematically introducing different substituents at this position, medicinal chemists can probe the steric and electronic requirements of a biological target's binding pocket. This iterative process of synthesis and biological testing is fundamental to the optimization of lead compounds into clinical candidates.
Table 1: Illustrative Biological Activities of 4-Substituted Pyrazole Derivatives
| Target | 4-Substituent | IC50 / EC50 | Therapeutic Area | Reference |
| Cyclin-Dependent Kinase 2 (CDK2) | Varied Aryl/Heteroaryl | 24 nM (for AT7519) | Oncology | [5][10] |
| Cyclin-Dependent Kinase 5 (CDK5) | Varied Aryl/Heteroaryl | 23 nM (for AT7519) | Oncology | [5][10] |
| Muscarinic Acetylcholine Receptor 4 (M4) PAM | Pyridine derivatives | 33 - 202 nM | CNS Disorders | [14] |
| Meprin α/β | Varied substituents | Varies | Inflammation | [15] |
Note: This table provides illustrative examples and is not exhaustive. IC50/EC50 values are highly dependent on the specific assay conditions and the overall molecular structure.
V. Beyond a Simple Building Block: Other Biological Roles
While its primary role is that of a synthetic intermediate, 4-bromopyrazole itself has been investigated for certain biological activities. It has been identified as an inhibitor of liver alcohol dehydrogenase, an enzyme involved in alcohol metabolism.[4][16] Furthermore, its mutagenicity has been studied using the L-arabinose resistance test of Salmonella typhimurium, highlighting its importance in toxicological assessments.[4][7][17] It has also been reported to inhibit oxidative phosphorylation and ATP-32P exchange reactions.[7][17]
VI. Conclusion and Future Perspectives
4-Bromopyrazole has solidified its position as a cornerstone in medicinal chemistry due to its synthetic tractability and the diverse biological activities of its derivatives. Its true value lies not in any inherent potent bioactivity, but in the strategic advantage it provides for the rapid and efficient exploration of chemical space around the privileged pyrazole core.[5] As drug discovery continues to demand novel molecular architectures with high potency and selectivity, the demand for versatile and reliable chemical intermediates like 4-bromopyrazole is set to grow.[4] Future research will undoubtedly continue to leverage the unique properties of this compound to develop the next generation of therapeutics for a wide range of human diseases.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. View of One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [jmcs.org.mx]
- 7. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 8. scielo.org.mx [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. 4-ブロモピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]
Authored by a Senior Application Scientist
An In-depth Technical Guide on the Biological Activity of Pyrazole Compounds
Introduction: The Enduring Versatility of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural features, including its planarity, dipole moment, and ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold for designing novel therapeutic agents. The versatility of the pyrazole core allows for facile functionalization at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological profiles. This adaptability has led to the development of a vast array of pyrazole-containing compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.
This guide provides a comprehensive overview of the key biological activities of pyrazole compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.
Antimicrobial Activity: A Renewed Assault on Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against multidrug-resistant bacteria and fungi. Pyrazole derivatives have emerged as a promising class of antimicrobial agents, often exhibiting distinct mechanisms of action compared to existing drugs.
Mechanism of Action: Multi-Targeting Approaches
The antimicrobial efficacy of pyrazole compounds often stems from their ability to interfere with essential cellular processes in pathogens. One of the key mechanisms involves the inhibition of crucial enzymes required for microbial survival. For instance, certain pyrazole derivatives have been shown to target dihydrofolate reductase (DHFR) , an enzyme essential for nucleotide synthesis. By inhibiting DHFR, these compounds disrupt DNA and RNA synthesis, leading to microbial cell death.
Another important target is DNA gyrase , a type II topoisomerase that controls the topological state of DNA in bacteria. Inhibition of DNA gyrase by pyrazole-containing molecules leads to the accumulation of DNA strand breaks, ultimately triggering cell death. Furthermore, some pyrazole derivatives have been found to disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and loss of viability.
Experimental Workflow: Evaluating Antimicrobial Potency
A standard workflow for assessing the antimicrobial activity of novel pyrazole compounds involves a multi-step process, beginning with primary screening and progressing to more detailed mechanistic studies.
Caption: Workflow for antimicrobial evaluation of pyrazole compounds.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The pyrazole compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compound. Positive (bacteria only) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazole-containing compounds have demonstrated significant anti-inflammatory potential, with some derivatives progressing to clinical use.
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of pyrazole compounds are often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.
Beyond COX inhibition, some pyrazole derivatives exert their anti-inflammatory effects by modulating other key signaling pathways. This includes the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) , as well as the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Caption: Anti-inflammatory mechanism of pyrazole compounds.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a method for determining the inhibitory activity of pyrazole compounds against COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are obtained from a commercial source. Arachidonic acid is used as the substrate.
-
Compound Incubation: The pyrazole compound is pre-incubated with the respective COX enzyme in a reaction buffer for a specified period (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The reaction is allowed to proceed for a defined time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
IC50 Determination: The concentration of the pyrazole compound that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 50 | 0.04 | 1250 |
| Rofecoxib | >1000 | 0.018 | >55555 |
| Ibuprofen | 13 | 35 | 0.37 |
Table 1: Comparative COX inhibitory activity of known drugs.
Anticancer Activity: A Multifaceted Approach to Targeting Tumors
The development of novel anticancer agents remains a critical area of research. Pyrazole derivatives have shown considerable promise as anticancer agents due to their ability to target various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.
Mechanism of Action: Diverse and Targeted Inhibition
The anticancer mechanisms of pyrazole compounds are diverse and often involve the inhibition of protein kinases, which are frequently dysregulated in cancer. For example, certain pyrazole derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs) , which play a crucial role in cell cycle progression. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Other pyrazole-based compounds target receptor tyrosine kinases such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) , which are key drivers of angiogenesis. By inhibiting these receptors, pyrazole derivatives can block the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth and metastasis. Furthermore, some pyrazoles have been shown to induce apoptosis through the modulation of the Bcl-2 family of proteins and the activation of caspases.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The pyrazole scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. The diverse mechanisms of action and the amenability of the pyrazole ring to chemical modification make it an attractive starting point for the design of novel drugs targeting a wide range of diseases. Future research in this area will likely focus on the development of more selective and potent pyrazole derivatives through structure-based drug design and combinatorial chemistry approaches. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their successful clinical translation. The integration of advanced screening platforms and in vivo disease models will undoubtedly accelerate the discovery and development of the next generation of pyrazole-based therapeutics.
An In-depth Technical Guide to (4-bromo-1H-pyrazol-1-yl)acetonitrile: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
(4-bromo-1H-pyrazol-1-yl)acetonitrile is a substituted pyrazole derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive bromine atom on the pyrazole ring and a versatile acetonitrile side chain, make it an attractive intermediate for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the molecular properties, a detailed synthetic protocol, in-depth characterization, and a discussion of the applications of this compound, with a particular focus on its role in the development of kinase inhibitors.
Molecular Properties
A thorough understanding of the fundamental molecular properties of this compound is essential for its effective utilization in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrN₃ | [1][2] |
| Molecular Weight | 186.01 g/mol | [1][2] |
| CAS Number | 925224-08-4 | [1][2] |
| Appearance | Expected to be a solid at room temperature |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 4-bromopyrazole with a suitable two-carbon electrophile, such as bromoacetonitrile. This reaction is a classic example of nucleophilic substitution, where the pyrazole nitrogen acts as the nucleophile.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This protocol is based on established methods for the N-alkylation of pyrazoles and is designed to be a self-validating system.[3][4]
Materials:
-
Bromoacetonitrile (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole.
-
Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the 4-bromopyrazole.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add the base (sodium hydride portion-wise, or potassium carbonate in one portion). The use of a strong base like NaH ensures complete deprotonation of the pyrazole nitrogen, driving the reaction to completion.[4]
-
Alkylation: While maintaining the temperature at 0 °C, add bromoacetonitrile dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization
Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on the analysis of similar compounds.[8][9][10][11]
¹H NMR Spectroscopy
-
Pyrazole Protons: Two singlets are expected for the protons on the pyrazole ring. The proton at the 3-position and the proton at the 5-position will appear as distinct singlets in the aromatic region (typically δ 7.5-8.0 ppm).
-
Acetonitrile Protons: A singlet corresponding to the two protons of the methylene group (-CH₂CN) is expected to appear in the range of δ 5.0-5.5 ppm.
¹³C NMR Spectroscopy
-
Pyrazole Carbons: Three distinct signals are expected for the carbon atoms of the pyrazole ring. The carbon bearing the bromine atom (C4) will be significantly influenced by the halogen's electronic effects.
-
Acetonitrile Carbons: A signal for the methylene carbon (-CH₂CN) and a signal for the nitrile carbon (-CN) are expected. The nitrile carbon will appear in the characteristic downfield region (around δ 115-120 ppm).
Mass Spectrometry
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.01 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.[12]
Infrared (IR) Spectroscopy
-
C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is expected in the region of 2240-2260 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
C-H Stretching: Aromatic and aliphatic C-H stretching bands will be present above and below 3000 cm⁻¹, respectively.
Applications in Drug Discovery
The pyrazole scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates. The introduction of a bromine atom at the 4-position of the pyrazole ring provides a convenient handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.[3] This allows for the facile introduction of diverse substituents to explore the chemical space and optimize the pharmacological properties of lead compounds.
Intermediate for Kinase Inhibitors
This compound is a particularly valuable intermediate in the synthesis of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The pyrazole core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The acetonitrile group can be further elaborated to introduce functionalities that can interact with other regions of the kinase active site, thereby enhancing potency and selectivity.
Caption: Role in drug discovery workflow.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery. Its well-defined molecular properties, accessible synthesis, and versatile reactivity make it an indispensable tool for medicinal chemists. The ability to leverage its structure for the creation of novel kinase inhibitors and other biologically active molecules underscores its importance in the ongoing quest for new therapeutic agents. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their drug development endeavors.
References
- 1. 925224-08-4|2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 2. 2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile [myskinrecipes.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. mdpi.com [mdpi.com]
- 5. 4-ブロモピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with (4-bromo-1H-pyrazol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole Scaffolds and the Power of Suzuki Coupling
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[1][2] The ability to functionalize the pyrazole ring at specific positions is crucial for the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[3][4] This palladium-catalyzed reaction, which couples an organoboron reagent with an organic halide, is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[5]
(4-bromo-1H-pyrazol-1-yl)acetonitrile is a valuable building block for the synthesis of novel pyrazole-based compounds. The presence of a bromine atom at the C4 position provides a handle for selective functionalization via Suzuki coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. The cyanomethyl group at the N1 position can also be a key pharmacophoric element or a precursor for further chemical transformations. These application notes provide a comprehensive guide to performing Suzuki coupling reactions with this substrate, including a detailed protocol, mechanistic insights, and troubleshooting advice.
Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting unexpected outcomes.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki coupling of this compound with phenylboronic acid as a representative coupling partner. The conditions are based on established methods for the coupling of bromopyrazoles and other nitrogen-rich heterocycles.[7][8]
Materials and Reagents
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)
-
Ligand (if required by the catalyst, e.g., XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Experimental Workflow
Figure 2: General experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the pyrazole substrate should be in the range of 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Expected Outcomes and Optimization Parameters
The following table provides a summary of typical reaction conditions and expected yields for the Suzuki coupling of bromopyrazoles. These can be used as a starting point for the optimization of the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 (MW) | 0.1-0.2 | Moderate to Excellent | [1] |
| Pd₂(dba)₃ (2-3.5) | XPhos (as precatalyst P1) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 15-20 | 61-86 | [7] |
| XPhos Pd G2 (2-5) | - | K₃PO₄ (2) | THF | 80 | 16 | Low to Moderate | [9] |
Troubleshooting and Key Considerations
-
Catalyst Choice: For nitrogen-containing heterocycles, bulky electron-rich phosphine ligands like XPhos and SPhos often give superior results as they promote the reductive elimination step and prevent catalyst deactivation.[7]
-
Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used. The solubility of the base can influence the reaction rate.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, DME) and water is typically employed. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Degassing: Thoroughly degassing the solvent and maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Side Reactions: A potential side reaction is the homocoupling of the boronic acid. This can be minimized by using a slight excess of the boronic acid and carefully controlling the reaction temperature. Protodebromination (replacement of the bromine with a hydrogen atom) can also occur, particularly at higher temperatures or with extended reaction times.
-
Nitrile Group Compatibility: The cyanomethyl group is generally stable under Suzuki coupling conditions. However, under strongly basic conditions or at very high temperatures, hydrolysis to the corresponding amide or carboxylic acid could potentially occur, although this is unlikely under the recommended conditions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of this compound, enabling the synthesis of a diverse library of 4-aryl-1H-pyrazol-1-yl)acetonitriles. By carefully selecting the catalyst, base, and solvent system, and by adhering to proper experimental techniques for air- and moisture-sensitive reactions, researchers can achieve high yields of the desired coupled products. The protocols and insights provided in these application notes serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. jmcct.com [jmcct.com]
- 6. Palladium-catalyzed radical arylation of N-hydroxyphthalimides with triphenyl phosphites as an unusual arylating agent via C(sp2)–O bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hayato Ichikawa - Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids - Papers - researchmap [researchmap.jp]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Pyrazole Ring in (4-bromo-1H-pyrazol-1-yl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of approved therapeutics.[1] Its unique electronic properties and synthetic versatility make it a "privileged scaffold." The molecule (4-bromo-1H-pyrazol-1-yl)acetonitrile represents a particularly valuable building block. The bromine atom at the C4 position serves as a versatile synthetic handle for introducing molecular diversity, while the N1-acetonitrile moiety can influence solubility, metabolic stability, or act as a key pharmacophoric element.[2] This guide moves beyond simple recitation of procedures; it aims to provide a deep, mechanistic understanding of why certain protocols are chosen and how to troubleshoot them, empowering you to adapt and innovate in your own discovery programs. We will explore the primary pathways for functionalizing this key intermediate, focusing on robust, high-yield transformations that are the bedrock of library synthesis and lead optimization.
Chapter 1: Foundational Concepts: Reactivity of the this compound Scaffold
To effectively functionalize a molecule, one must first understand its intrinsic electronic nature. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement creates a unique reactivity profile.[3]
-
N1 ("Pyrrole-like") and N2 ("Pyridine-like") Nitrogens: The N1 nitrogen's lone pair is involved in the 6π aromatic system, making it non-basic. The N2 nitrogen's lone pair resides in an sp² orbital in the plane of the ring, rendering it Lewis basic.[4]
-
Carbon Atom Reactivity: In an unsubstituted pyrazole, the C4 position is electron-rich and thus the most susceptible to electrophilic attack. Conversely, the C3 and C5 positions are more electron-deficient and prone to nucleophilic attack.[3][5]
The substituents on our specific molecule, this compound, significantly modulate this inherent reactivity:
-
N1-acetonitrile group: This electron-withdrawing group decreases the overall electron density of the pyrazole ring, making it less susceptible to electrophilic attack than an N-alkylated pyrazole. It also locks the tautomeric form, preventing the complications that can arise with N-unsubstituted pyrazoles.
-
C4-bromo group: The bromine atom is the primary site for functionalization. It is an excellent leaving group for a variety of transition-metal-catalyzed cross-coupling reactions, which will be the focus of this guide.
The diagram below illustrates the key reactive sites on the pyrazole ring.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. 2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile [myskinrecipes.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Synthesis of Novel Heterocyclic Compounds from (4-bromo-1H-pyrazol-1-yl)acetonitrile: A Detailed Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Pyrazole Building Block
In the landscape of medicinal chemistry and drug discovery, pyrazole-containing heterocycles stand out for their vast therapeutic potential.[1][2] These five-membered aromatic rings with two adjacent nitrogen atoms are key pharmacophores in a multitude of clinically successful drugs. The inherent structural features of the pyrazole nucleus allow for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
This guide focuses on a particularly valuable, yet underexplored, starting material: (4-bromo-1H-pyrazol-1-yl)acetonitrile . The presence of three key functional handles—the reactive bromo substituent, the versatile nitrile group, and the pyrazole ring itself—makes this compound a powerful scaffold for the synthesis of novel and diverse heterocyclic systems. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and mechanistic insights for leveraging this compound in the generation of fused pyrazole derivatives with significant potential in drug development.
Core Synthetic Strategies: From Acetonitrile to Fused Heterocycles
The synthetic utility of this compound primarily revolves around the chemical transformations of its cyanomethyl group and the reactivity of the bromo-substituted pyrazole ring. Two principal strategies for the construction of novel heterocyclic frameworks are detailed below:
-
Synthesis of Pyrazolo[1,5-a]pyrimidines via In Situ Generation of 5-Aminopyrazole Intermediates: A cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound or its synthetic equivalent.[4][5] While this compound is not a 5-aminopyrazole itself, the nitrile functionality provides a latent amino group. Through strategic manipulation of reaction conditions, the nitrile can undergo an intramolecular cyclization, effectively generating a reactive 5-aminopyrazole intermediate that can be trapped by a suitable dielectrophile.
-
Thorpe-Ziegler Cyclization for the Synthesis of Aminopyrazolo-fused Systems: The Thorpe-Ziegler reaction is a powerful tool for the formation of cyclic ketones and enamines from dinitriles.[6][7][8] By introducing a second nitrile-containing moiety onto the this compound scaffold, an intramolecular cyclization can be induced, leading to the formation of novel aminopyrazolo-fused heterocyclic systems.
Application Note 1: Synthesis of 6-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
This protocol details the synthesis of a substituted pyrazolo[1,5-a]pyrimidine derivative, a class of compounds known for their potential as kinase inhibitors.[1] The strategy involves the reaction of this compound with a β-enaminone, which serves as the 1,3-dielectrophilic partner.
Reaction Scheme:
Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (1.1 eq)
-
Glacial Acetic Acid
-
Microwave synthesis vial
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound and (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one.
-
Add glacial acetic acid (5 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 20 minutes.
-
After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to afford the desired product.
Data Summary:
| Compound | Yield (%) | Melting Point (°C) |
| 6-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 85 | 250-252 |
Mechanistic Insight: The reaction is believed to proceed through an initial Michael addition of the acidic methylene group of the pyrazolylacetonitrile to the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine to form the pyrazolo[1,5-a]pyrimidine core. Microwave irradiation significantly accelerates the reaction rate.
Application Note 2: Synthesis of 7-Amino-6-bromo-2-substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitriles
This protocol illustrates the synthesis of 7-aminopyrazolo[1,5-a]pyrimidines, which are valuable scaffolds in medicinal chemistry. This synthesis utilizes the reaction of this compound with substituted benzylidenemalononitriles.
Reaction Scheme:
Caption: Synthesis of 7-aminopyrazolo[1,5-a]pyrimidine derivatives.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Substituted benzylidenemalononitrile (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine this compound and the appropriate substituted benzylidenemalononitrile.
-
Add ethanol (5 mL) and a catalytic amount of piperidine (2-3 drops).
-
Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Data Summary:
| Substituent (R) | Yield (%) |
| Phenyl | 90 |
| 4-Chlorophenyl | 88 |
| 4-Methoxyphenyl | 92 |
Mechanistic Insight: This reaction is a classic example of a base-catalyzed cyclocondensation. The piperidine deprotonates the active methylene group of the pyrazolylacetonitrile, which then acts as a nucleophile, attacking one of the nitrile groups of the benzylidenemalononitrile. This is followed by an intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine ring system.[1]
Future Directions and the Role of the Bromo Substituent
The protocols outlined above demonstrate the utility of the cyanomethyl group in constructing the pyrazolo[1,5-a]pyrimidine scaffold. The 4-bromo substituent remains untouched in these transformations and serves as a valuable handle for further diversification. This bromo group can be readily functionalized using a variety of modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 6-position of the pyrazolo[1,5-a]pyrimidine core, providing access to a vast chemical space for drug discovery and development.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel heterocyclic compounds. The strategic manipulation of its nitrile functionality allows for the efficient construction of fused pyrazole systems, particularly pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this promising starting material in their quest for new therapeutic agents.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of (4-bromo-1H-pyrazol-1-yl)acetonitrile in Kinase Inhibitor Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a highly sought-after motif in the design of targeted therapeutics, particularly protein kinase inhibitors.[3] Kinases, as central regulators of cellular signaling, are frequently dysregulated in diseases such as cancer and inflammatory disorders, making them prime targets for drug development.[4] Pyrazole-containing compounds, especially those with a fused pyrimidine ring forming a pyrazolo[3,4-d]pyrimidine core, have demonstrated remarkable success as kinase inhibitors by mimicking the adenine hinge-binding region of ATP.[1][5]
This technical guide focuses on the strategic application of (4-bromo-1H-pyrazol-1-yl)acetonitrile , a versatile and commercially available building block, in the synthesis of novel kinase inhibitors. We will explore its synthetic utility, providing detailed protocols and mechanistic insights for its transformation into key intermediates and, ultimately, into diverse libraries of potential kinase inhibitors. The presence of both a reactive bromine atom and a modifiable cyanomethyl group makes this reagent a powerful tool for generating structural diversity in drug discovery campaigns.
Core Synthetic Strategy: From this compound to the Pyrazolo[3,4-d]pyrimidine Scaffold
The primary synthetic utility of this compound lies in its potential to be converted into the highly valuable 5-amino-1H-pyrazole-4-carbonitrile backbone, a direct precursor to the pyrazolo[3,4-d]pyrimidine ring system. This transformation, while not a single step, leverages well-established methodologies in heterocyclic chemistry. The overall strategy involves the introduction of an amino group at the C5 position and a cyano group at the C4 position, followed by cyclization.
The 4-bromo substituent serves a dual purpose: it can be replaced by an amino group, or it can be retained as a handle for late-stage diversification through cross-coupling reactions, allowing for the exploration of the chemical space around this critical position.
Caption: Synthetic workflow from the starting material to a diversified library of kinase inhibitors.
Part 1: Synthesis of the Key Intermediate: 4-Amino-5-cyanopyrazole
A plausible synthetic route to a key pyrazolo[3,4-d]pyrimidine precursor from this compound is outlined below. This multi-step process involves protection of the pyrazole nitrogen, amination of the C4 position, and subsequent cyanation at the C5 position.
Protocol 1: N-Protection of this compound
To facilitate subsequent reactions and avoid potential side reactions, the pyrazole nitrogen can be protected. A common protecting group for pyrazoles is the p-methoxybenzyl (PMB) group.
Materials:
-
This compound
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add p-methoxybenzyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-protected pyrazole.
Protocol 2: Palladium-Catalyzed Amination of the C4-Position
The bromine at the C4 position can be replaced with an amino group using a Buchwald-Hartwig amination reaction.[6][7]
Materials:
-
N-protected this compound
-
Benzophenone imine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOᵗBu)
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried Schlenk flask, combine the N-protected 4-bromopyrazole (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, benzophenone imine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in THF and treat with 1 M HCl. Stir at room temperature for 1 hour to hydrolyze the imine.
-
Neutralize the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 4-aminopyrazole derivative.
Protocol 3: Cyanation of the C5-Position
Introduction of a cyano group at the C5 position of the pyrazole ring can be achieved through various methods, including electrophilic cyanation.
Materials:
-
N-protected 4-aminopyrazole derivative
-
N-Cyanosuccinimide (NCS)
-
Anhydrous acetonitrile
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-protected 4-aminopyrazole (1.0 eq.) in anhydrous acetonitrile.
-
Add N-cyanosuccinimide (1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in EtOAc, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 4-amino-5-cyanopyrazole intermediate.
Part 2: Construction of the Pyrazolo[3,4-d]pyrimidine Core
With the 4-amino-5-cyanopyrazole intermediate in hand, the pyrazolo[3,4-d]pyrimidine core can be constructed through cyclization with a one-carbon synthon, most commonly formamide.[8][9]
Protocol 4: Cyclization to form the Pyrazolo[3,4-d]pyrimidin-4-amine
Materials:
-
N-protected 4-amino-5-cyanopyrazole intermediate
-
Formamide
Procedure:
-
Combine the N-protected 4-amino-5-cyanopyrazole intermediate with an excess of formamide.
-
Heat the mixture to 180-200 °C and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the N-protected pyrazolo[3,4-d]pyrimidin-4-amine.
-
The N-protecting group (e.g., PMB) can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to afford the final pyrazolo[3,4-d]pyrimidin-4-amine core.
Part 3: Diversification of the Pyrazole Scaffold for Kinase Inhibitor Libraries
The 4-bromo substituent on the starting material, this compound, provides a valuable handle for introducing chemical diversity into the final kinase inhibitor library. This is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[10][11]
Caption: Alternative strategy leveraging the 4-bromo substituent for late-stage diversification.
Protocol 5: Suzuki-Miyaura Cross-Coupling for C4-Arylation
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 4-bromopyrazolo[3,4-d]pyrimidine with various aryl or heteroaryl boronic acids.
Materials:
-
4-Bromopyrazolo[3,4-d]pyrimidine derivative
-
Aryl/heteroaryl boronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq.)
-
SPhos (0.1 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane and water (4:1 v/v)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a microwave vial, add the 4-bromopyrazolo[3,4-d]pyrimidine (1.0 eq.), aryl/heteroaryl boronic acid (1.2 eq.), Pd(OAc)₂ (0.05 eq.), SPhos (0.1 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the vial with an inert gas.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.
-
Cool the reaction mixture, dilute with water, and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired C4-arylated kinase inhibitor analog.
Data Summary and Target Kinases
The pyrazolo[3,4-d]pyrimidine scaffold is a versatile core for targeting a wide range of kinases. The specific kinase selectivity and potency will be determined by the substituents at various positions of the heterocyclic system.
| Kinase Family | Representative Examples of Inhibitors with Pyrazole Scaffolds |
| Janus Kinases (JAKs) | Ruxolitinib, Tofacitinib, Fedratinib[12][13] |
| Src Family Kinases | PP1, PP2[5] |
| Bruton's Tyrosine Kinase (BTK) | Ibrutinib (contains a pyrazolopyrimidine) |
| Tropomyosin Receptor Kinases (Trks) | Entrectinib, Larotrectinib |
| Cyclin-Dependent Kinases (CDKs) | Dinaciclib (pyrazolopyrimidine derivative) |
Conclusion
This compound is a strategically valuable starting material for the synthesis of diverse libraries of potential kinase inhibitors. Its functional handles allow for the construction of the key pyrazolo[3,4-d]pyrimidine core and for late-stage diversification to explore structure-activity relationships. The protocols outlined in this guide provide a robust framework for researchers to leverage this versatile building block in their drug discovery efforts targeting the kinome.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Nitrile Group in (4-bromo-1H-pyrazol-1-yl)acetonitrile
Introduction: The Strategic Importance of (4-bromo-1H-pyrazol-1-yl)acetonitrile in Medicinal Chemistry
This compound is a versatile heterocyclic building block of significant interest to researchers in drug discovery and development. The pyrazole core is a privileged scaffold, appearing in a multitude of biologically active compounds with applications spanning oncology, inflammation, and infectious diseases.[1][2] The strategic placement of a bromine atom at the 4-position offers a valuable handle for further functionalization via cross-coupling reactions, while the acetonitrile moiety provides a reactive center for a variety of chemical transformations. The derivatization of the nitrile group, in particular, opens up a vast chemical space, allowing for the introduction of diverse functional groups that can profoundly influence the pharmacological profile of the resulting molecules. This guide provides detailed protocols and expert insights into four key derivatizations of the nitrile group in this compound, enabling the synthesis of valuable intermediates for pharmaceutical research.
Core Derivatization Strategies: A Practical Guide
The following sections detail the protocols for four fundamental transformations of the nitrile group in this compound: hydrolysis to a carboxylic acid, reduction to a primary amine, addition of a Grignard reagent to form a ketone, and a [3+2] cycloaddition to synthesize a tetrazole. Each protocol is accompanied by a discussion of the underlying chemistry and practical considerations to ensure successful execution.
Hydrolysis to 2-(4-bromo-1H-pyrazol-1-yl)acetic acid
Scientific Rationale: The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction typically proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to the carboxylic acid. The reaction can be catalyzed by either acid or base. For substrates that may be sensitive to strong acid, or where the amide is the desired product, careful control of reaction conditions is crucial. In this protocol, we will focus on a base-catalyzed hydrolysis, which is generally effective for converting nitriles to their corresponding carboxylates, followed by acidification to yield the carboxylic acid. The commercial availability of 2-(4-bromo-1H-pyrazol-1-yl)acetic acid suggests this is a robust and reliable transformation.[1][3]
Experimental Workflow Diagram:
Caption: Workflow for the hydrolysis of this compound.
Detailed Protocol:
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (5-10 eq).
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-(4-bromo-1H-pyrazol-1-yl)acetic acid as a solid.
Reduction to 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine
Scientific Rationale: The reduction of a nitrile to a primary amine is a key transformation for introducing a basic nitrogen atom, a common feature in many pharmacologically active compounds. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[4][5] The reaction proceeds via the addition of hydride ions to the carbon-nitrogen triple bond. It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water. The commercial availability of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine indicates that this reduction is a well-established procedure.[6][7] A potential side reaction to consider is the reduction of the carbon-bromine bond, although this is generally less favorable than nitrile reduction under standard conditions.
Experimental Workflow Diagram:
Caption: Workflow for the reduction of this compound.
Detailed Protocol:
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Nitrile: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
Reduction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, then gently heat to reflux for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:
-
x mL of water (where x = grams of LiAlH₄ used)
-
x mL of 15% aqueous NaOH
-
3x mL of water Stir the resulting granular precipitate for 30 minutes.
-
-
Isolation and Purification: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography or distillation under reduced pressure to yield 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine.
Grignard Reaction to Synthesize 1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethan-1-one
Scientific Rationale: The addition of an organometallic reagent, such as a Grignard reagent, to a nitrile provides a versatile method for the synthesis of ketones.[8][9] The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to the ketone upon acidic work-up. A key consideration when working with the bromo-substituted pyrazole is the potential for the Grignard reagent to react with the C-Br bond. However, the C(sp²)-Br bond on the electron-deficient pyrazole ring is generally less reactive towards Grignard reagents than an alkyl bromide, especially at low temperatures. Careful control of the reaction conditions is therefore essential to favor the desired nitrile addition.
Experimental Workflow Diagram:
References
- 1. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 3. 2075-45-8 | 4-Bromopyrazole | Ruxolitinib Related | Ambeed.com [ambeed.com]
- 4. CN112079816A - Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline - Google Patents [patents.google.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]
- 7. 710944-68-6|2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 8. Reactions of 1-phenylpyrazol-4-ylmagnesium bromide. Part II. - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents [patents.google.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromopyrazoles
Introduction: The Strategic Importance of C4-Functionalized Pyrazoles
The pyrazole scaffold is a cornerstone in modern medicinal chemistry and drug discovery, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have led to its incorporation into numerous marketed drugs, from anti-inflammatory agents to oncology therapeutics and agrochemicals.[1][2][5] The functionalization of the pyrazole core is critical for modulating its pharmacological profile, and the C4 position offers a key vector for structural diversification.
4-Bromopyrazoles serve as exceptionally versatile and stable intermediates for introducing this diversity.[6][7] The carbon-bromine bond at the C4 position is an ideal handle for palladium-catalyzed cross-coupling reactions, a suite of powerful transformations that forge new carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[8][9][10] These reactions, which earned Heck, Negishi, and Suzuki the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of complex molecules in both academic and industrial settings.[11]
This guide provides an in-depth exploration of the primary palladium-catalyzed cross-coupling methodologies applied to 4-bromopyrazoles, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and field-proven insights to empower successful and rational reaction design.
Part 1: The General Catalytic Engine of Cross-Coupling
At the heart of these transformations lies a common catalytic cycle involving palladium, which shuttles between its Pd(0) and Pd(II) oxidation states.[11][12][13] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing any cross-coupling reaction.
The cycle consists of three elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromopyrazole, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Coordination/Insertion (for Heck): The second coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the bromide. This step often requires activation by a base.
-
Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.
Part 2: Synthesis of the 4-Bromopyrazole Starting Material
Before embarking on cross-coupling, a reliable source of the 4-bromopyrazole substrate is necessary. While commercially available, several efficient synthetic routes exist. A common and effective laboratory method is the one-pot condensation of 1,3-dicarbonyl compounds with hydrazines, followed by regioselective bromination.[7][14] Another powerful approach involves the 1,3-dipolar cycloaddition of in-situ generated diazo compounds with alkynyl bromides.[15][16]
Protocol Example: One-Pot Synthesis from a 1,3-Diketone [14]
-
To a mortar, add the 1,3-diketone (1.0 eq), the desired hydrazine (1.0 eq), and a catalytic amount of silica gel-supported sulfuric acid.
-
Grind the mixture at room temperature until the reaction (monitored by TLC) is complete.
-
Add N-bromosaccharin (NBSac) (1.05 eq) to the mixture and continue grinding.
-
Upon completion, the product is extracted with an appropriate organic solvent (e.g., ethyl acetate) and purified by column chromatography.
Expert Insight: This solvent-free method is environmentally advantageous and often provides high yields with excellent regioselectivity for the C4-bromination.[14]
Part 3: Key Cross-Coupling Methodologies and Protocols
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis due to its mild conditions, excellent functional group tolerance, and the low toxicity of its boron-based reagents.[9][17] It is the premier choice for coupling 4-bromopyrazoles with a vast array of aryl and heteroaryl boronic acids or esters.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-methylpyrazole [17]
| Reagent | Molar Eq. | Purpose |
| 4-Bromo-1-methylpyrazole | 1.0 | Electrophile |
| Arylboronic Acid | 1.2 - 1.5 | Nucleophile |
| PdCl₂(dppf)-CH₂Cl₂ Adduct | 0.02 - 0.05 | Catalyst Precursor |
| Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 | Base |
| 1,4-Dioxane / Water | 4:1 v/v | Solvent |
Step-by-Step Procedure:
-
To a reaction vessel (e.g., a microwave vial or Schlenk flask), add 4-bromo-1-methylpyrazole, the arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the catalyst precursor, PdCl₂(dppf)-CH₂Cl₂.
-
Add the degassed solvent mixture (1,4-dioxane and water).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Alternatively, use microwave irradiation (e.g., 120 °C for 15-30 minutes).[18]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights & Causality:
-
Why a Precatalyst? Precatalysts like XPhos Pd G2 or PdCl₂(dppf) are often air-stable and reliably generate the active Pd(0) species in situ, leading to more reproducible results than using air-sensitive Pd(0) sources directly.[19]
-
The Role of the Base: The base is critical. It activates the boronic acid to form a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which facilitates the transmetalation step.[20] Cesium carbonate is highly effective due to its high solubility in the aqueous/organic mixture.
-
Why an Aqueous Solvent? The presence of water often accelerates the reaction, aiding in the dissolution of the base and stabilizing key intermediates.
-
Troubleshooting: If de-bromination of the starting material is observed, it may indicate a problem with the catalyst activity or overly harsh conditions.[21] Consider using a milder base (e.g., K₃PO₄), a lower temperature, or a different ligand/catalyst system.
Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira coupling is the premier method for forming a C(sp²)–C(sp) bond, linking the 4-position of the pyrazole to a terminal alkyne.[22] This reaction is invaluable for creating linear, rigid scaffolds often sought in materials science and as precursors for more complex heterocyclic systems. The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[23]
Caption: The interconnected Palladium and Copper cycles in Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling of a 4-Bromopyrazole [22][24]
| Reagent | Molar Eq. | Purpose |
| 4-Bromopyrazole | 1.0 | Electrophile |
| Terminal Alkyne | 1.2 - 1.5 | Nucleophile |
| Pd(PPh₃)₂Cl₂ | 0.02 | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 0.04 | Co-catalyst |
| Triethylamine (Et₃N) | 3.0 | Base & Solvent |
| Tetrahydrofuran (THF) | - | Co-solvent (optional) |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add the 4-bromopyrazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvent (Triethylamine, and THF if needed for solubility).
-
Add the terminal alkyne via syringe and stir the mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS. A thick precipitate of triethylammonium bromide will often form.
-
Upon completion, filter the reaction mixture through a pad of celite to remove salts and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expert Insights & Causality:
-
Dual Catalyst System: The palladium catalyst executes the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[24] This species is more reactive and readily undergoes transmetalation with the Pd(II) complex.
-
Base Selection: An amine base like triethylamine or diisopropylethylamine (DIPEA) is crucial. It serves both to neutralize the HBr generated and to facilitate the deprotonation of the terminal alkyne.
-
Copper-Free Conditions: While classic, the copper co-catalyst can sometimes promote undesirable alkyne homocoupling (Glaser coupling). Modern "copper-free" Sonogashira protocols have been developed, often using more active palladium catalysts and stronger bases to facilitate direct palladation of the alkyne.[23][24]
-
Substrate Reactivity: 4-Iodopyrazoles are significantly more reactive than 4-bromopyrazoles in Sonogashira couplings and may allow for milder reaction conditions, though they are often less stable and more expensive.[25]
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a transformative reaction for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[26] This method allows for the coupling of 4-bromopyrazoles with a wide variety of primary and secondary amines, including anilines, alkylamines, and other heterocycles.
Caption: Catalytic cycle for the Buchwald-Hartwig C-N coupling.
Detailed Protocol: Buchwald-Hartwig Amination of a 4-Bromopyrazole [27][28]
| Reagent | Molar Eq. | Purpose |
| 4-Bromopyrazole | 1.0 | Electrophile |
| Amine | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.02 | Catalyst Precursor |
| XPhos or tBuDavePhos | 0.08 | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | 1.4 | Strong, non-nucleophilic Base |
| Toluene or Dioxane | - | Anhydrous Solvent |
Step-by-Step Procedure:
-
In a glovebox, add the 4-bromopyrazole, amine (if solid), catalyst precursor (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), and sodium tert-butoxide to an oven-dried reaction vessel.
-
Remove the vessel from the glovebox, add anhydrous, degassed solvent (e.g., toluene) followed by the amine (if liquid) under an inert atmosphere.
-
Seal the vessel and heat to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expert Insights & Causality:
-
Ligand is Key: The success of Buchwald-Hartwig amination hinges on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuBrettPhos) are essential.[28] They promote the reductive elimination step and prevent catalyst decomposition pathways like β-hydride elimination, especially when using alkylamines.[27]
-
Strong Base Required: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is required to deprotonate the amine (or the intermediate palladium-amine complex) to form the crucial palladium-amido species that precedes reductive elimination.
-
Inert Conditions: These reactions are highly sensitive to air and moisture. The catalyst, ligand, and base must be handled under an inert atmosphere (glovebox or Schlenk line techniques) for optimal results.
Heck Reaction: Arylation of Alkenes
The Heck reaction couples the 4-bromopyrazole with an alkene, such as an acrylate or styrene, to form a new C-C bond and a substituted alkene product.[29][30] It is particularly useful for synthesizing styrenyl-pyrazoles or pyrazole-containing cinnamate derivatives.
Caption: Catalytic cycle for the Heck-Mizoroki reaction.
Detailed Protocol: Heck Coupling of 4-Bromopyrazole with n-Butyl Acrylate [29][31]
| Reagent | Molar Eq. | Purpose |
| 4-Bromopyrazole | 1.0 | Electrophile |
| n-Butyl Acrylate | 1.5 | Alkene Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.01 - 0.05 | Catalyst Precursor |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 0.02 - 0.10 | Ligand |
| Triethylamine (Et₃N) | 1.5 - 2.0 | Base |
| DMF or Acetonitrile | - | Polar Aprotic Solvent |
Step-by-Step Procedure:
-
Add the 4-bromopyrazole, Pd(OAc)₂, and P(o-tol)₃ to a Schlenk flask.
-
Evacuate and backfill with an inert gas (Argon or Nitrogen).
-
Add the anhydrous solvent (e.g., DMF), followed by n-butyl acrylate and triethylamine.
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expert Insights & Causality:
-
Mechanism Distinction: Unlike the previous examples, the Heck reaction does not involve transmetalation. The key steps are the coordination and subsequent migratory insertion of the alkene into the Pyrazole-Pd bond, followed by β-hydride elimination to release the product and form a palladium-hydride species.[13]
-
Base Role: The base (often an amine like Et₃N) is required to neutralize the HBr formed during the final catalyst regeneration step (from the H-Pd-Br species).[29]
-
Stereoselectivity: The Heck reaction typically proceeds with excellent trans selectivity, as the migratory insertion and β-hydride elimination steps are syn-periplanar processes.[30]
-
Jeffery Conditions: For highly active aryl bromides, phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) can be used under milder, sometimes aqueous, conditions to promote the reaction.
Part 4: Summary and Outlook
The palladium-catalyzed cross-coupling of 4-bromopyrazoles is an indispensable strategy in the synthetic chemist's toolkit. By selecting the appropriate reaction—Suzuki, Sonogashira, Buchwald-Hartwig, or Heck—researchers can predictably and efficiently install a vast range of substituents at the C4 position, enabling the rapid exploration of chemical space for drug discovery and materials science.
Comparative Overview of Key Reactions
| Reaction | Bond Formed | Coupling Partner | Key Reagents | Main Advantage |
| Suzuki-Miyaura | C(sp²)–C(sp²) | Boronic Acid/Ester | Pd Catalyst, Base (e.g., Cs₂CO₃) | Broad functional group tolerance, low toxicity |
| Sonogashira | C(sp²)–C(sp) | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Amine Base | Forms linear, rigid alkyne linkages |
| Buchwald-Hartwig | C(sp²)–N | Primary/Secondary Amine | Pd Catalyst, Bulky Ligand, Strong Base | Direct and versatile C-N bond formation |
| Heck | C(sp²)–C(sp²) | Alkene | Pd Catalyst, Base (e.g., Et₃N) | Forms substituted alkenes with high stereoselectivity |
Success in this field is predicated on a solid understanding of the underlying catalytic cycles and a rational approach to selecting the catalyst, ligand, base, and solvent. The protocols and insights provided herein serve as a robust foundation for the development of novel, life-altering molecules built upon the versatile pyrazole scaffold.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. View of One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [jmcs.org.mx]
- 8. nobelprize.org [nobelprize.org]
- 9. jmcct.com [jmcct.com]
- 10. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scielo.org.mx [scielo.org.mx]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 27. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Heck reaction - Wikipedia [en.wikipedia.org]
- 30. Heck Reaction [organic-chemistry.org]
- 31. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazole-Containing APIs using (4-bromo-1H-pyrazol-1-yl)acetonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of (4-bromo-1H-pyrazol-1-yl)acetonitrile as a versatile building block for the preparation of pyrazole-containing Active Pharmaceutical Ingredients (APIs). Pyrazole scaffolds are of immense interest in medicinal chemistry due to their prevalence in a wide array of therapeutic agents.[1][2] This document outlines detailed protocols, explains the rationale behind experimental choices, and presents visual workflows to aid researchers, scientists, and drug development professionals in this specialized area of organic synthesis.
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3][4] Its structural versatility and capacity for diverse chemical modifications have made it an indispensable component in the development of numerous blockbuster drugs.[2][5] Notable examples include the anti-inflammatory drug Celecoxib (Celebrex®), the erectile dysfunction medication Sildenafil (Viagra®), and the anti-obesity agent Rimonabant (Acomplia®).[2][6] The metabolic stability of the pyrazole nucleus is a key factor contributing to its increased presence in recently approved pharmaceuticals.[2]
The strategic functionalization of the pyrazole core is paramount in modulating the pharmacological profile of the resulting derivatives. The introduction of various substituents on the pyrazole ring allows for the fine-tuning of a molecule's interaction with biological targets, thereby optimizing efficacy and minimizing off-target effects.[3] This guide focuses on the application of this compound, a highly versatile intermediate, in the synthesis of such APIs. The bromo- and acetonitrile functionalities of this reagent provide orthogonal handles for a variety of chemical transformations, enabling the efficient construction of complex molecular architectures.
This compound: A Versatile Synthon
This compound is a key intermediate whose structure facilitates a range of synthetic transformations. The bromine atom at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of aryl, heteroaryl, and amino substituents.[7][8] The acetonitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This dual reactivity makes it a powerful tool for the divergent synthesis of a library of pyrazole-containing compounds.
Synthesis of this compound
A common route to this compound involves the N-alkylation of 4-bromopyrazole with bromoacetonitrile.
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Nitrile Group: A Strategic Tool in Modern Drug Design
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The nitrile group (–C≡N), a seemingly simple functional moiety, has emerged as a powerhouse in medicinal chemistry, transforming the landscape of drug design and development. Its unique electronic properties, compact size, and metabolic stability make it a versatile tool for optimizing lead compounds into successful drug candidates.[1][2][3] More than 30 nitrile-containing pharmaceuticals are currently on the market, treating a wide array of diseases, with many more in clinical development.[4][5][6] This guide provides an in-depth exploration of the multifaceted roles of the nitrile group in drug design, supported by detailed protocols for evaluating its impact on drug candidates. We will delve into the causality behind its strategic incorporation, from enhancing metabolic stability and target binding to modulating pharmacokinetic profiles.
The Strategic Value of the Nitrile Moiety in Medicinal Chemistry
The strategic incorporation of a nitrile group can confer a multitude of advantages to a drug candidate, addressing common challenges in drug discovery such as poor metabolic stability, low binding affinity, and unfavorable physicochemical properties.[1][7]
Enhancing Metabolic Stability
A paramount challenge in drug development is designing molecules that can withstand metabolic breakdown in the body long enough to exert their therapeutic effect.[8] The nitrile group is exceptionally robust and, in most cases, is not readily metabolized.[4][5] It often passes through the body unchanged, and when metabolism does occur, it is typically at sites remote from the nitrile.[4][5] This metabolic inertness can significantly increase the half-life of a drug, improving its pharmacokinetic profile.[7] Introducing a nitrile group can also block metabolically labile sites on a molecule, preventing enzymatic degradation.[7]
A Versatile Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The nitrile group is an effective bioisostere for several key functional groups:
-
Carbonyl and Hydroxyl Surrogates: The small, polar nature of the nitrile allows it to mimic the interactions of carbonyl and hydroxyl groups.[4][5][9] It can act as a strong hydrogen bond acceptor, interacting with amino acid residues in the active site of a target protein.[4][5][10] For instance, in the androgen receptor antagonist bicalutamide, the nitrile group mimics the 3-keto functionality of dihydrotestosterone by forming a hydrogen bond with an arginine residue.[4]
-
Halogen Bioisostere: The nitrile group can also mimic the polarization of halogens and is often an excellent bioisostere for bromine or iodine.[5][10] Its smaller size allows for better contact with amino acids lining the active site.[5]
Modulating Target Binding Interactions
The nitrile group can participate in a variety of non-covalent and covalent interactions with biological targets, significantly enhancing binding affinity and selectivity.[1][11][12]
-
Hydrogen Bonding and Polar Interactions: As a strong hydrogen bond acceptor, the nitrile's nitrogen atom can form crucial interactions with hydrogen bond donors on the protein backbone or amino acid side chains, such as serine and arginine.[4][5][10][11] These interactions are vital for molecular recognition and anchoring the drug molecule within the binding pocket.[4]
-
Covalent Interactions: In certain cases, the nitrile group can act as an electrophilic "warhead," forming a reversible covalent bond with nucleophilic residues like cysteine or serine in the active site of an enzyme.[10][13] This strategy is employed in drugs like the dipeptidyl peptidase-4 (DPP-4) inhibitors vildagliptin and saxagliptin, used for treating diabetes.[4][10][13] The formation of a covalent bond can lead to potent and prolonged inhibition.[13]
-
π-π Stacking: When attached to an aromatic ring, the electron-withdrawing nature of the nitrile can polarize the π-system, enhancing π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.[11]
Improving Physicochemical and Pharmacokinetic Properties
The introduction of a nitrile group can favorably modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1][5]
-
Solubility and Lipophilicity: Replacing a hydrogen atom with a nitrile can decrease lipophilicity (logP), which can in turn improve aqueous solubility.[5][13] For example, the nitrile-containing farnesyltransferase inhibitor BMS-214662 was found to be nearly 10-fold more soluble than its bromo analog.[4][5]
-
Bioavailability: By enhancing metabolic stability and solubility, the nitrile group can contribute to improved oral bioavailability.[1][7]
Application Notes and Protocols
To empirically assess the impact of nitrile group incorporation, a series of in vitro assays are indispensable. Here, we provide detailed, step-by-step protocols for two fundamental assays: the in vitro metabolic stability assay using liver microsomes and the glutathione (GSH) reactivity assay to evaluate potential covalent binding and toxicity.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the metabolic stability of a nitrile-containing compound by measuring its rate of disappearance when incubated with liver microsomes. This assay provides an estimate of the compound's intrinsic clearance.[14][15]
Materials:
-
Test compound and positive control compounds (e.g., midazolam, dextromethorphan)[5]
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4][9]
-
Magnesium chloride (MgCl2)[9]
-
Acetonitrile (ACN) with an internal standard for quenching the reaction[5]
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis[5]
Experimental Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1%.[5]
-
On the day of the experiment, thaw the liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[5]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsome suspension.
-
Add the test compound or positive control to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each well.
-
Immediately quench the reaction by adding the aliquot to a separate plate containing cold acetonitrile with a suitable internal standard.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
Interpretation of Results:
| Half-life (t½) | Metabolic Stability Classification | Implication for Drug Design |
| > 60 min | High | Favorable; likely to have a longer in vivo half-life. |
| 15 - 60 min | Moderate | May require optimization to improve stability. |
| < 15 min | Low | High potential for rapid in vivo clearance; may require significant structural modification. |
Protocol 2: Glutathione (GSH) Reactivity Assay
Objective: To assess the potential for a nitrile-containing compound to act as an electrophile and covalently bind to nucleophiles, using glutathione (GSH) as a surrogate for cellular thiols like cysteine.[10][13] This assay serves as an early screen for potential idiosyncratic toxicity.[10]
Materials:
-
Test compound and a positive control (e.g., a known reactive compound like N-ethylmaleimide)
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for sample preparation and quenching
-
LC-MS/MS system for analysis
Experimental Workflow:
References
- 1. nwlifescience.com [nwlifescience.com]
- 2. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. mercell.com [mercell.com]
- 6. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A simple in vitro assay for assessing the reactivity of nitrile containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-bromo-1H-pyrazol-1-yl)acetonitrile
Welcome to the technical support center for the synthesis of (4-bromo-1H-pyrazol-1-yl)acetonitrile (CAS 925224-08-4). This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this critical intermediate in their synthetic workflows.[1][2][3][4] As a versatile building block, its structure allows for extensive functionalization, making it invaluable for creating complex molecules with potential biological activity, particularly as kinase inhibitors.[1][5]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol. Our goal is to help you improve reaction yields, minimize impurities, and streamline your purification process.
Core Synthesis Protocol: N-Alkylation of 4-bromo-1H-pyrazole
The most common and direct route to this compound is the N-alkylation of 4-bromo-1H-pyrazole with an haloacetonitrile, typically chloroacetonitrile.[6] The reaction proceeds via the deprotonation of the pyrazole's acidic N-H proton by a suitable base, followed by a nucleophilic attack of the resulting pyrazolide anion on the electrophilic methylene carbon of chloroacetonitrile.
Reaction Scheme
Caption: General N-alkylation reaction pathway.
Detailed Experimental Protocol
This protocol is a robust starting point for achieving high yields.
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-bromo-1H-pyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution. Stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.[7]
-
Causality Note: Portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction forward.
-
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the pyrazolide anion. The mixture may become a slurry.
-
Alkylation: Add chloroacetonitrile (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexane eluent).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x the volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.[8][9]
Troubleshooting Guide
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
This is a common issue that can almost always be traced back to one of four key areas: the base, the solvent, the temperature, or the alkylating agent.
-
Ineffective Deprotonation:
-
Inactive Base: Sodium hydride is highly reactive with atmospheric moisture. If it has been improperly stored, it will be coated with inactive sodium hydroxide. Use only fresh, free-flowing NaH powder from a newly opened container.
-
Insufficient Base: Weaker bases like potassium carbonate (K₂CO₃) can be effective but often require higher temperatures and longer reaction times. If using K₂CO₃, consider switching the solvent to acetonitrile or acetone and heating to reflux.[10]
-
-
Solvent Quality:
-
Wet Solvent: The use of anhydrous solvents is non-negotiable when working with NaH. Any water present will consume the base, halting the deprotonation step. Ensure your DMF is truly anhydrous.
-
-
Reaction Temperature:
-
Deprotonation: The initial deprotonation should be performed at 0 °C to moderate the reaction rate.
-
Alkylation: While the reaction can proceed at room temperature, gentle heating (e.g., to 40-50 °C) after the addition of chloroacetonitrile can sometimes increase the rate and drive the reaction to completion, especially if a weaker base is used.[11]
-
-
Alkylating Agent:
-
Degradation: Chloroacetonitrile can degrade over time. Ensure you are using a high-quality reagent.
-
Alternative Halide: If chloroacetonitrile is proving ineffective, switching to bromoacetonitrile can increase the reaction rate, as bromide is a better leaving group than chloride.
-
Troubleshooting Workflow for Low Yield
Caption: A logical flowchart for diagnosing low-yield issues.
Q2: My purification by column chromatography is difficult and the yield is poor after the column.
Purification can be challenging, but optimizing the process can significantly improve recovery.
-
Residual DMF: DMF is a high-boiling point solvent and can be difficult to remove completely. Co-evaporation with a lower-boiling solvent like toluene can help. Thoroughly washing the organic phase with brine during the workup is crucial to remove the bulk of the DMF.
-
Product Streaking on TLC/Column: If your product streaks on the silica gel, it may indicate that it is slightly too polar for the eluent system or that it is interacting strongly with the acidic silica.
-
Solution 1: Add a small amount (0.5-1%) of triethylamine (Et₃N) to your eluent system. This will neutralize the acidic sites on the silica gel and often leads to sharper bands and better separation.
-
Solution 2: Consider an alternative purification method such as recrystallization if a suitable solvent system can be found.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for this N-alkylation reaction?
The success of this synthesis hinges on a few key parameters. The table below summarizes their impact.
| Parameter | Recommended | Rationale & Impact on Yield |
| Base | NaH (1.2 eq) | Strong, non-nucleophilic base ensures complete and irreversible deprotonation of the pyrazole. Using a weaker base like K₂CO₃ may require heat and result in an equilibrium, potentially lowering the yield.[12][13] |
| Solvent | Anhydrous DMF or Acetonitrile | Aprotic polar solvents are essential. They effectively solvate the cation of the pyrazolide salt, leaving a "naked" and highly nucleophilic anion, which accelerates the reaction.[7] Water contamination will destroy the NaH and halt the reaction. |
| Temperature | 0 °C to RT | Initial cooling to 0 °C is a critical safety measure to control the exotherm from deprotonation. Allowing the reaction to proceed at room temperature is often sufficient for high conversion. |
| Catalyst (Optional) | NaI or KI (0.1 eq) | If using chloroacetonitrile, adding a catalytic amount of sodium or potassium iodide can accelerate the reaction via the Finkelstein reaction, in situ generating the more reactive iodoacetonitrile. |
| Phase-Transfer Catalyst | TBAB (catalytic) | For reactions using a weaker, solid base like K₂CO₃ in a solvent like acetonitrile, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve the reaction rate by shuttling the pyrazolide anion into the organic phase.[10][14][15] |
Q2: Can I use a different base or solvent system?
Absolutely. While NaH in DMF is a classic and reliable method, other systems can be effective and may be preferable depending on scale and safety considerations.
-
K₂CO₃ in Acetonitrile: A milder and safer alternative to NaH. This system typically requires heating to reflux to achieve a reasonable reaction rate. It is an excellent candidate for optimization with a phase-transfer catalyst.[10][16]
-
KOH in an Ionic Liquid: N-alkylation of pyrazoles has been shown to proceed in high yields using potassium hydroxide in an ionic liquid like [BMIM][BF₄], offering a greener alternative to traditional volatile organic solvents.[17]
Q3: What are the primary safety precautions for this reaction?
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Always handle it in an inert atmosphere (e.g., under nitrogen or argon) and in a fume hood. Ensure all glassware is scrupulously dried. The 60% dispersion in mineral oil mitigates some of the pyrophoric risk, but it must still be handled with extreme care.
-
Chloroacetonitrile: This is a toxic and lachrymatory substance. Handle it only in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Quenching: The quenching step must be performed slowly and at 0 °C. Adding the quenching solution too quickly to unreacted NaH will cause a rapid, uncontrolled evolution of hydrogen gas and a strong exotherm, which can be hazardous.
By understanding the chemical principles behind this synthesis and anticipating common pitfalls, you can effectively troubleshoot and optimize your experiments to consistently achieve high yields of this compound.
References
- 1. 2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile [myskinrecipes.com]
- 2. 925224-08-4|2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. ivychem.com [ivychem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of (4-bromo-1H-pyrazol-1-yl)acetonitrile
Welcome to the technical support center for the purification of (4-bromo-1H-pyrazol-1-yl)acetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyrazole-based heterocyclic compounds. Here, you will find a curated collection of frequently asked questions (FAQs) and troubleshooting guides formatted to address specific challenges encountered during the purification of this key synthetic intermediate.
This compound is a valuable building block in medicinal chemistry, often used in the synthesis of kinase inhibitors and other biologically active molecules.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data. This guide provides practical, experience-driven advice to help you achieve high purity and yield.
Section 1: Initial Assessment & Common Impurities
This section addresses the crucial first steps after your synthesis is complete: assessing the crude product and identifying potential impurities that may complicate purification.
Q1: My crude reaction mixture is a dark, oily residue. What are the likely impurities from a typical N-alkylation of 4-bromopyrazole with bromoacetonitrile?
A1: Dark, oily crude products are common in N-alkylation reactions of pyrazoles and often point to several classes of impurities.[3]
-
Unreacted Starting Materials: The most common impurities are residual 4-bromopyrazole and any excess alkylating agent (bromoacetonitrile). These can often be detected by Thin Layer Chromatography (TLC).
-
Regioisomers: A significant challenge in the alkylation of unsymmetrical pyrazoles is the formation of regioisomers.[3][4] In this case, you may have formed the undesired N2-alkylation product, (4-bromo-2H-pyrazol-2-yl)acetonitrile, alongside your desired N1-product. These isomers can be notoriously difficult to separate due to their similar polarities.
-
Over-alkylation or Side Products: Depending on the reaction conditions (especially if the base is too strong or the temperature is too high), side reactions can occur. This may include dimerization or polymerization of bromoacetonitrile or complex side-reactions involving the pyrazole ring.
-
Colored Impurities: The formation of colored byproducts can result from side reactions involving the hydrazine starting material used to make the pyrazole core or minor degradation of the product.[3]
Initial Analysis Workflow:
-
TLC Analysis: Run a TLC of your crude product against the 4-bromopyrazole starting material. Use a solvent system like Hexane/Ethyl Acetate (EtOAc) to get good separation. Multiple spots will confirm the presence of impurities.
-
Proton NMR (¹H NMR): A crude ¹H NMR is invaluable. It can confirm the presence of your desired product and help identify unreacted starting materials or the characteristic signals of the regioisomer.
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds, offering high recovery of very pure material when optimized.[5]
Q2: I'm trying to recrystallize my this compound, but it keeps "oiling out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the crude solid melts in the hot recrystallization solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature that is above the melting point of your compound. The resulting oil is an impure liquid phase that is difficult to crystallize.
Causality & Solutions:
-
High Impurity Load: A high concentration of impurities can significantly depress the melting point of your crude product, making it more prone to oiling out.
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent might be too high. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oiling out during recrystallization.
Q3: My recrystallization yield is very low (<50%). How can I improve it?
A3: A low yield is typically due to one of two main reasons: using too much solvent or premature crystallization during a hot filtration step.[6]
Troubleshooting Steps:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude solid. Adding excessive solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[5][6]
-
Check the Mother Liquor: After filtering your crystals, cool the remaining filtrate in an ice bath. If a significant amount of additional solid crashes out, it confirms that you used too much solvent or didn't cool the solution sufficiently. You can recover this second crop, though it may be less pure.
-
Prevent Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the cold glass surfaces.[6]
Section 3: Troubleshooting Purification by Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities, making it ideal for isolating your product from starting materials and byproducts.[7][8]
Q4: I can't separate the product from a close-running impurity on my silica gel column. What solvent system and strategy should I use?
A4: Separating close-running spots, especially regioisomers, requires careful optimization of the mobile phase. The goal is to find a solvent system that maximizes the difference in retention factor (ΔRf) between your product and the impurity.
Strategy for Optimization:
-
TLC Screening: Test various solvent systems using TLC. A good starting point for polar heterocyclic compounds is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).
-
Fine-Tuning Polarity: If a Hexane/EtOAc system shows poor separation, try adding a small percentage (0.5-1%) of a third, more polar solvent like Methanol or a weaker one like Diethyl Ether to modulate the separation.
-
Alternative Sorbents: If your compound is unstable on silica gel (which can be slightly acidic), consider using a different stationary phase like alumina (neutral or basic) or Florisil.[9] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots (decomposition) have appeared.[9]
| Solvent System | Typical Ratio (Hexane:EtOAc) | Use Case |
| System A | 9:1 to 7:3 | Good for initial trials. Separates non-polar impurities from the product.[7] |
| System B | 1:1 | For more polar compounds or when product is retained too strongly. |
| System C | 3:1 (Hexane:EtOAc) | Often effective for separating brominated byproducts from the desired product.[10] |
| System D | Hexane/EtOAc with 1% Methanol | Adding a small amount of a highly polar solvent can sometimes improve the separation of very similar compounds. |
Q5: My product is streaking or tailing down the column, leading to poor separation and mixed fractions. What causes this?
A5: Tailing or streaking on a silica column is often caused by overloading the column, poor solubility in the eluent, or strong interactions with the silica surface.
Troubleshooting Protocol:
Caption: Decision tree for troubleshooting column streaking.
Section 4: Purity Verification
After purification, it is essential to confirm the identity and purity of this compound.
Q6: What analytical techniques should I use to confirm the purity and structure of my final product?
A6: A combination of techniques is necessary for unambiguous characterization.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structure elucidation. It will confirm the connectivity of the atoms, show the absence of impurities, and verify the correct N1-alkylation pattern.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Look for the characteristic isotopic pattern of a single bromine atom (two peaks of roughly equal intensity, M+ and M+2).
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing purity. A single, sharp peak indicates a high degree of purity. An HPLC purity of >99% is often desired for subsequent steps in drug development.[11][12]
-
Melting Point (m.p.): A sharp melting point range (e.g., within 1-2 °C) is a good indicator of a pure crystalline solid. Impurities will typically cause the melting point to be depressed and broaden.
By systematically addressing these common issues, you can significantly improve the efficiency and success of your purification, yielding high-quality this compound for your research and development needs.
References
- 1. 2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Purification [chem.rochester.edu]
- 10. 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole| [benchchem.com]
- 11. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Synthesis of (4-bromo-1H-pyrazol-1-yl)acetonitrile
Welcome to the technical support center for the synthesis of (4-bromo-1H-pyrazol-1-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-alkylation of 4-bromopyrazole. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.
Introduction
The target molecule, this compound, is a valuable building block in medicinal chemistry and materials science. The bromine atom at the C4 position serves as a versatile handle for further functionalization via cross-coupling reactions, while the cyanomethyl group at the N1 position can be elaborated into various functional groups.[1] The most common synthetic route is the N-alkylation of 4-bromo-1H-pyrazole with an alkylating agent like bromoacetonitrile, typically facilitated by a base in a polar aprotic solvent. While seemingly straightforward, this SN2 reaction is prone to several side reactions and practical challenges that can impact yield and purity. This guide aims to provide solutions to these issues.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: I am seeing very low to no product formation. My TLC plate only shows the 4-bromopyrazole starting material spot.
Answer: This is a common issue that typically points to one of three areas: reagent quality, insufficient deprotonation, or inadequate reaction conditions.
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Potential Cause 1: Inactive Base. The most frequent culprit is the base, especially when using sodium hydride (NaH). NaH is highly reactive with moisture and can lose its activity if stored improperly or handled in a non-inert atmosphere.
-
Recommended Solution: Use a fresh bottle of NaH (60% dispersion in mineral oil). Before use, wash the required amount of NaH with anhydrous hexanes under an inert atmosphere (e.g., nitrogen or argon) to remove the protective mineral oil. Ensure your reaction is conducted under strictly anhydrous conditions.
-
-
Potential Cause 2: "Wet" Solvent or Reagents. The pyrazole N-H proton is acidic, and the corresponding pyrazolide anion is a strong nucleophile. Any protic impurities, especially water, will quench the anion as it is formed.
-
Recommended Solution: Use anhydrous solvents. N,N-Dimethylformamide (DMF) or acetonitrile should be purchased as anhydrous grade or dried using appropriate methods, such as distillation over calcium hydride or storage over activated molecular sieves.
-
-
Potential Cause 3: Insufficient Temperature. While many N-alkylation reactions proceed at room temperature, some combinations of substrates and bases require thermal energy to overcome the activation barrier.[2]
-
Recommended Solution: If the reaction is stagnant at room temperature after several hours, gradually increase the temperature to 40-60 °C and continue to monitor by TLC. Be cautious, as excessive heat can promote side reactions.
-
Question 2: My reaction mixture shows multiple product spots on the TLC plate, making purification difficult. What are these impurities?
Answer: The formation of multiple products usually indicates side reactions are occurring. The most likely side product in this specific synthesis is a quaternary pyrazolium salt.
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Potential Cause: Over-alkylation. The nitrogen atoms in the N-alkylated pyrazole product are still nucleophilic and can react with a second molecule of bromoacetonitrile. This forms a positively charged quaternary pyrazolium salt. This is more likely to occur if an excess of the alkylating agent is used or if the reaction is run for an extended period at high temperatures.
-
Recommended Solution:
-
Stoichiometry Control: Use the alkylating agent (bromoacetonitrile) as the limiting reagent. A slight excess of the pyrazole (1.05-1.1 equivalents) can help ensure the more expensive alkylating agent is fully consumed.
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC. Once the bromoacetonitrile is consumed (as indicated by the disappearance of the 4-bromopyrazole spot and the appearance of the product spot), work up the reaction promptly.
-
Purification: The quaternary salt is highly polar and will likely remain at the baseline of the TLC plate. During aqueous workup, it will partition into the aqueous layer. If it co-elutes with your product during column chromatography, consider using a more polar eluent system to wash it from the column after your desired product has been collected.
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-
dot
Caption: Main and side reaction pathways in the synthesis.
Question 3: My final product is a persistent oil and will not solidify or crystallize. How can I isolate a solid product?
Answer: This is often due to residual high-boiling solvents or minor impurities preventing crystallization.
-
Potential Cause 1: Residual Solvent. DMF (boiling point: 153 °C) is notoriously difficult to remove completely on a standard rotary evaporator.
-
Recommended Solution: After initial concentration, subject the oily product to high vacuum (using a high-vacuum pump) for several hours. Gentle heating (e.g., 40-50 °C) can aid in removal.
-
-
Potential Cause 2: Minor Impurities. Small amounts of impurities can disrupt the crystal lattice, preventing solidification.
-
Recommended Solution:
-
Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (but the impurities might be soluble), such as cold hexanes, diethyl ether, or a mixture of the two. Sonicate or vigorously stir the mixture. The product should precipitate as a solid, which can then be collected by filtration.
-
Re-purification: If trituration fails, re-purifying the material by column chromatography may be necessary, using a shallow gradient to carefully separate the product from close-running impurities.
-
-
Frequently Asked Questions (FAQs)
Q: Why is a strong base like sodium hydride (NaH) preferred over weaker bases like potassium carbonate (K₂CO₃)?
A: The pKa of the pyrazole N-H proton is approximately 14. To ensure rapid and complete deprotonation to form the nucleophilic pyrazolide anion, a strong base is required. NaH (the conjugate acid, H₂, has a pKa of ~36) irreversibly and quickly deprotonates the pyrazole. Weaker bases like K₂CO₃ can be used, but they often result in a slower reaction that may require higher temperatures and longer reaction times, as the deprotonation step is an equilibrium process.[2]
Q: Which solvent is optimal for this reaction?
A: Polar aprotic solvents are generally the best choice as they can dissolve the pyrazolide salt intermediate without participating in the reaction.[2]
-
DMF (N,N-Dimethylformamide): Excellent solvating properties, but difficult to remove.
-
Acetonitrile (MeCN): Good choice, easier to remove than DMF. The reaction may be slightly slower.
-
DMSO (Dimethyl sulfoxide): Very polar, can accelerate SN2 reactions, but extremely difficult to remove. Generally used only if reactions in other solvents fail.
Q: My starting material is an unsymmetrical pyrazole (e.g., 3-methylpyrazole). How can I control which nitrogen gets alkylated?
A: This is a critical challenge in pyrazole chemistry. The alkylation of unsymmetrical pyrazoles often yields a mixture of two regioisomers (N1 and N2 alkylation).[3][4] The ratio is influenced by both steric and electronic factors.
-
Steric Hindrance: The alkyl group will preferentially add to the less sterically hindered nitrogen atom. For example, in 3-methylpyrazole, alkylation often favors the N1 position, which is adjacent to the C-H at position 5, over the N2 position, which is adjacent to the methyl-substituted C3.
-
Electronic Effects: The nature of the base's counter-ion (e.g., Na⁺, K⁺, Cs⁺) can influence the site of alkylation by coordinating with the two nitrogen atoms differently.[3]
-
Directed Synthesis: In some cases, protecting groups or specific directing groups are used to achieve high regioselectivity.[5] For complex substrates, enzymatic alkylation has also been shown to provide excellent, catalyst-controlled regioselectivity.[6][7]
dot
Caption: A workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of this compound
Safety Precaution: Sodium hydride (NaH) is water-reactive and flammable. Bromoacetonitrile is a lachrymator and toxic. All operations should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE).
-
Materials:
-
4-Bromo-1H-pyrazole (1.0 eq)[8]
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Bromoacetonitrile (1.05 eq)
-
Anhydrous Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add NaH (1.1 eq).
-
Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time. Place the flask under high vacuum for 15 minutes to remove residual hexanes.
-
Introduce a nitrogen atmosphere. Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.5 M concentration relative to the pyrazole).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-bromo-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the NaH suspension at 0 °C. Effervescence (H₂ gas evolution) should be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Add bromoacetonitrile (1.05 eq) dropwise at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes).
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x portions).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed material onto the top of the packed column.
-
Elute the column with a solvent gradient, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 30-40% ethyl acetate in hexanes).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.
-
| Parameter | Condition A (Standard) | Condition B (Milder) | Condition C (Alternative) | Expected Outcome/Comments |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) | NaH is fastest but requires inert conditions. K₂CO₃ is slower and may require heat. Cs₂CO₃ is highly effective but more expensive. |
| Solvent | DMF | Acetonitrile | Acetone | DMF provides excellent solubility. Acetonitrile is a good, easier-to-remove alternative. Acetone can also be used but is more reactive. |
| Temperature | 0 °C to Room Temp | 60-80 °C (Reflux) | Room Temperature | Higher temperatures are often needed for weaker bases but increase the risk of side reactions. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki Coupling with 4-Bromopyrazoles
Welcome to the technical support resource for researchers engaged in the Suzuki-Miyaura cross-coupling of 4-bromopyrazoles. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address the specific challenges encountered when working with these important heterocyclic building blocks. Pyrazoles, particularly those with a free N-H group, present unique obstacles in palladium-catalyzed reactions, including catalyst inhibition and competing side reactions. This document provides field-proven insights and systematic approaches to overcome these issues, ensuring robust and reproducible outcomes in your synthetic campaigns.
Section 1: Troubleshooting Low or No Conversion
Low yields or complete reaction failure are the most common initial hurdles. The issues often stem from catalyst deactivation or suboptimal reaction parameters that fail to address the specific electronic nature of the pyrazole ring.
Q1: My reaction shows no conversion of the 4-bromopyrazole starting material. What are the most critical initial checks?
A1: When a reaction fails to initiate, the root cause is often a fundamental flaw in the setup or reagents, leading to an inactive catalytic system. A systematic check is crucial.
-
Inert Atmosphere Integrity: The Pd(0) species, the active catalyst in the cycle, is highly sensitive to oxygen. Inadequate degassing of the solvent or a poor seal on the reaction vessel can lead to rapid oxidation and deactivation of the catalyst. Ensure you are using a robust inert gas (argon or nitrogen) purging technique, such as multiple vacuum-backfill cycles or sparging the solvent for 15-30 minutes.
-
Reagent and Solvent Quality:
-
Catalyst/Ligand: Palladium sources, especially Pd(OAc)₂, can degrade over time. Phosphine ligands are notoriously prone to oxidation to the corresponding phosphine oxides. Use fresh catalyst and ligands or store them meticulously under an inert atmosphere.
-
Solvents: Anhydrous, degassed solvents are critical. Water content can be a double-edged sword; while often necessary for the transmetalation step, excess water can promote side reactions.
-
Base: The purity and physical state of the base are important. For solid bases like K₃PO₄ or Cs₂CO₃, ensure they are finely powdered to maximize surface area and reactivity. Consider using freshly opened or properly stored base.
-
-
Catalyst Precursor Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) state. This process can sometimes be inefficient. Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined precatalyst (e.g., a Buchwald G3 precatalyst) that forms the active Pd(0) species more reliably.
Q2: My reaction is very sluggish, resulting in incomplete conversion and low yields. How can I improve the reaction rate?
A2: Sluggish reactions with heteroaryl halides like 4-bromopyrazole are common and point towards a slow rate-limiting step, which is typically the oxidative addition of the palladium catalyst to the C-Br bond.
-
Ligand Selection is Key: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for challenging substrates. Electron-rich, sterically hindered phosphine ligands are required to accelerate oxidative addition and promote reductive elimination.
-
Buchwald Ligands: Ligands such as SPhos and particularly XPhos have proven highly effective for the coupling of N-H containing heterocycles like pyrazoles.
-
Precatalysts: Using an XPhos-derived precatalyst (e.g., XPhos Pd G2 or G3) is often the most reliable strategy, as these complexes generate the active monoligated Pd(0) species efficiently.
-
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation. For N-H pyrazoles, a moderately strong base is often required.
-
Potassium Phosphate (K₃PO₄): This is an excellent choice for unprotected pyrazoles, providing sufficient basicity to facilitate the reaction without causing excessive degradation.
-
Cesium Carbonate (Cs₂CO₃): This is a stronger and more soluble base that can sometimes accelerate slow reactions.
-
-
Temperature Optimization: Suzuki couplings typically require heat. A reaction temperature between 80-110 °C is a common starting point. If the reaction is slow at 80 °C, incrementally increasing the temperature to 100 °C or 110 °C (solvent permitting) can significantly improve the rate.
Section 2: Identifying and Mitigating Side Reactions
Even with good conversion, yields can be compromised by side reactions. Understanding their cause is essential for suppression.
Q3: I'm observing a significant amount of a byproduct where the bromine on my pyrazole is replaced by hydrogen (protodebromination). How can I prevent this?
A3: Protodebromination is a common side reaction that competes with the desired cross-coupling. It can occur at different stages of the catalytic cycle and is often exacerbated by the presence of water or other protic sources.
-
Mechanism: This side reaction can arise from the reaction of the Ar-Pd(II)-X intermediate with sources of protons. For electron-deficient heterocycles, this pathway can become competitive.
-
Mitigation Strategies:
-
Control Water Content: While some
-
Technical Support Center: Managing Regioselectivity in Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity. Pyrazole scaffolds are cornerstones in pharmaceuticals and agrochemicals, but synthesizing a specific regioisomer from unsymmetrical precursors is a frequent and critical challenge.[1][2] This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you gain precise control over your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing regioselectivity in the most common pyrazole synthesis methods.
Q1: What is regioselectivity in pyrazole synthesis and why is it critical?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, this issue is most prominent when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (a method known as the Knorr pyrazole synthesis).[1][3][4] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two possible regioisomeric pyrazole products.
Controlling this outcome is critical because different regioisomers often possess vastly different pharmacological activities, toxicological profiles, and physical properties.[5] An inefficient synthesis that produces a difficult-to-separate mixture of isomers can significantly hinder drug development timelines and increase manufacturing costs.[2]
Caption: The core challenge: two reaction pathways leading to two distinct regioisomers.
Q2: What are the primary factors that control regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome is determined by a sensitive interplay of steric and electronic factors of the reactants, modulated by the reaction conditions.[1][6]
-
Electronic Effects: The initial and rate-determining step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. This attack preferentially occurs at the more electrophilic (electron-deficient) carbonyl carbon. Electron-withdrawing groups (like -CF₃) strongly activate the adjacent carbonyl group, making it the primary site of attack.[5][6]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically impede the approach to one of the carbonyl groups. The reaction will favor the pathway involving attack at the less sterically hindered carbonyl.[1][6]
-
Reaction Conditions (Solvent & pH): This is often the most powerful tool for overriding the inherent biases of the reactants.
-
pH: Under acidic conditions, the hydrazine can be protonated, altering the relative nucleophilicity of its two nitrogen atoms. This can sometimes reverse the selectivity observed under neutral or basic conditions.[6][7]
-
Solvent: The choice of solvent can dramatically influence the outcome. Protic solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can stabilize certain transition states through hydrogen bonding, leading to exceptionally high regioselectivity where standard solvents like ethanol fail.[8]
-
Q3: How does the substituent on the hydrazine (R'-NHNH₂) influence the reaction outcome?
A3: The substituent on the hydrazine modifies the nucleophilicity of the two nitrogen atoms.
-
In alkylhydrazines (e.g., methylhydrazine), the alkyl group is electron-donating, making the substituted nitrogen (N1) less nucleophilic and the terminal -NH₂ group (N2) more nucleophilic. Therefore, the initial attack typically occurs via the terminal -NH₂ group.
-
In arylhydrazines (e.g., phenylhydrazine), the aryl group is electron-withdrawing, making the substituted nitrogen (N1) more nucleophilic than the terminal -NH₂ group.
The general rule is that the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl of the 1,3-dicarbonyl.[8] However, this rule is a guideline and can be heavily influenced by reaction conditions.[7]
Section 2: Troubleshooting Guide for Common Issues
This section is formatted to address specific problems you may be facing in the lab.
Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
This is a common scenario when the steric and electronic differences between the two carbonyl groups are minimal.
Root Cause Analysis: Your reaction conditions are not sufficient to amplify the small intrinsic differences between the two reaction pathways.
Solutions:
-
Change the Solvent (High-Impact): This should be your first step. Switching from a standard solvent like ethanol or methanol to a fluorinated alcohol can dramatically improve selectivity. TFE and HFIP are excellent at differentiating the reactivity of the two carbonyls.[8] They can stabilize intermediates and transition states through strong hydrogen bonding, amplifying subtle electronic differences.
-
Modify the pH: Introduce a catalytic amount of acid (e.g., HCl, H₂SO₄, p-TsOH) or base (e.g., NaOAc).[3][6] An acid can protonate a carbonyl, increasing its electrophilicity, while also affecting the hydrazine's nucleophilicity. Run small-scale trials at acidic, neutral, and basic pH to determine the optimal condition.
-
Lower the Temperature: If the reaction is running at reflux, try running it at room temperature or even 0 °C. Lower temperatures increase the energy difference (ΔΔG‡) between the two competing reaction pathways, often favoring the formation of a single isomer.
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Problem 2: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?
This occurs when the inherent reactivity of your substrates favors the wrong isomer under standard conditions.
Root Cause Analysis: The kinetic pathway leads to the undesired thermodynamic product, or the undesired product is simply the kinetically favored one.
Solutions:
-
Radical pH Shift: The effect of pH can be profound. If you are running under neutral or basic conditions (favoring the inherent nucleophilicity of the hydrazine), switch to strongly acidic conditions. Acid catalysis can alter which nitrogen atom of the hydrazine acts as the primary nucleophile and which carbonyl is preferentially attacked.[6]
-
Solvent-Induced Reversal: While less common than simply improving selectivity, a change in solvent can occasionally reverse the outcome. Compare results in a non-polar solvent (e.g., toluene), a standard protic solvent (ethanol), and a fluorinated alcohol (HFIP). The different solvation effects may favor different transition states.
-
Use a Protecting Group Strategy: If reaction conditions fail, a synthetic modification is necessary. One powerful method involves protecting one of the carbonyls (e.g., as a ketal), forcing the reaction to occur at the free carbonyl. Subsequent deprotection and cyclization would yield the desired isomer. Alternatively, using a 1,3-dicarbonyl surrogate like a β-enaminone can lock in the regiochemistry before cyclization.[6]
Section 3: Field-Proven Protocols for Regiocontrol
The following protocols provide detailed, step-by-step methodologies for experiments designed to control and optimize regioselectivity.
Protocol 1: Solvent-Mediated Regioselectivity Screening
This protocol uses a model reaction to demonstrate the powerful effect of fluorinated alcohols on regioselectivity.
Objective: To determine the optimal solvent for maximizing the yield of a single pyrazole regioisomer from an unsymmetrical 1,3-diketone and a substituted hydrazine.
Materials:
-
1-(Trifluoromethyl)-1,3-butanedione (1.0 mmol, 154 mg)
-
Methylhydrazine (1.1 mmol, 51 mg)
-
Solvent 1: Ethanol (EtOH), anhydrous (3 mL)
-
Solvent 2: 2,2,2-Trifluoroethanol (TFE) (3 mL)
-
Solvent 3: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
Three 10 mL round-bottom flasks with magnetic stir bars
Procedure:
-
Set up three separate reactions. To each flask, add the 1,3-diketone (1.0 mmol).
-
To Flask 1, add EtOH (3 mL). To Flask 2, add TFE (3 mL). To Flask 3, add HFIP (3 mL).
-
Stir the mixtures at room temperature until the diketone is fully dissolved.
-
To each flask, add methylhydrazine (1.1 mmol) dropwise at room temperature.
-
Stir all three reaction mixtures at room temperature.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes until the starting diketone is consumed (typically 1-4 hours).
-
Upon completion, remove the solvent from each reaction mixture under reduced pressure.
-
Analyze the crude residue from each flask by ¹H NMR to determine the ratio of the two regioisomers (3-CF₃ vs. 5-CF₃ pyrazole).
Expected Results: The analysis will typically show a dramatic increase in regioselectivity in favor of the 3-trifluoromethyl derivative as the solvent is changed from EtOH to TFE and further to HFIP.[8]
| Solvent | Typical Regioisomeric Ratio (3-CF₃ : 5-CF₃) | Reference |
| Ethanol (EtOH) | ~ 1 : 1.3 (often favors the undesired isomer) | [8] |
| 2,2,2-Trifluoroethanol (TFE) | ~ 85 : 15 | [8] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | > 97 : 3 |
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for 4-Bromopyrazole Reactions
Welcome to the technical support center for synthetic methodologies involving 4-bromopyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, mastering its reactivity is crucial.[1][2] This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) about 4-Bromopyrazole
This section addresses common preliminary questions regarding the handling, properties, and general reactivity of 4-bromopyrazole.
Q1: What are the key physical and chemical properties of 4-bromopyrazole I should be aware of?
A1: 4-Bromopyrazole (CAS No. 2075-45-8) is typically a white to cream-colored crystalline solid.[1] Understanding its properties is the first step to successful experimentation.
| Property | Value | Source |
| Molecular Weight | 146.97 g/mol | [3] |
| Melting Point | 93-96 °C | [2][4] |
| Boiling Point | 250-260 °C | [2][4] |
| Solubility | Soluble in Chloroform, DMSO, Methanol. Slightly soluble in water. | [2] |
| pKa | ~12.71 (Predicted) | [2] |
The pyrazole ring is π-excessive, which generally makes it reactive towards electrophiles at the 4-position.[5] However, the presence of the bromine atom at this position alters its reactivity, making it an excellent substrate for cross-coupling reactions. The N-H proton is weakly acidic and can be removed by a suitable base to facilitate N-alkylation or N-arylation.[6]
Q2: What are the primary safety considerations when working with 4-bromopyrazole?
A2: According to its Globally Harmonized System (GHS) classification, 4-bromopyrazole is an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Q3: My 4-bromopyrazole starting material appears discolored. Can I still use it?
A3: While 4-bromopyrazole is a stable solid, discoloration (e.g., yellowing) may indicate the presence of impurities from synthesis or degradation over time. These impurities could potentially interfere with sensitive reactions, especially palladium-catalyzed couplings. It is highly recommended to purify the material before use if you observe significant discoloration or if you are struggling with reaction reproducibility. A simple purification can be achieved by recrystallization or by column chromatography on silica gel.[7]
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is one of the most powerful and common methods for the functionalization of 4-bromopyrazole.[1][2][4] However, its success is highly dependent on a fine balance of several reaction parameters.
Q4: I am observing low or no conversion in my Suzuki coupling reaction with 4-bromopyrazole. What are the likely causes?
A4: This is a frequent issue that can be traced back to several factors, primarily related to catalyst activity and reaction conditions. The pyrazole moiety itself can be a confounding factor.
Causality Analysis:
-
Catalyst Inhibition: The pyridine-like nitrogen (N2) of the pyrazole ring can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[8] This is a common problem with nitrogen-containing heterocycles.
-
Inactive Catalyst: The active catalyst is a Pd(0) species. If your Pd(II) precatalyst is not efficiently reduced in situ, or if the Pd(0) species is oxidized and precipitates as palladium black, the reaction will stall.
-
Suboptimal Base/Solvent System: The base is critical for activating the boronic acid (forming the boronate) and for the overall catalytic cycle. Its strength, solubility, and interaction with the solvent can dramatically affect the outcome.[9]
-
Poor Solubility: If your 4-bromopyrazole derivative or boronic acid is not soluble in the reaction solvent at the chosen temperature, the reaction will be slow or will not proceed due to the heterogeneous nature of the mixture.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki couplings.
Q5: I am observing significant amounts of a debrominated pyrazole byproduct. How can I prevent this side reaction?
A5: Debromination (or more generally, dehalogenation) is a known and frustrating side reaction in cross-coupling of N-H containing heteroaryl halides like pyrazoles and pyrroles.[11]
Mechanistic Insight: The N-H proton of the pyrazole is acidic enough to participate in protonolysis of key organopalladium intermediates or react with the base, altering the reaction pathway. This can lead to the reductive cleavage of the C-Br bond.
Primary Solution: N-Protection The most robust solution is to protect the pyrazole nitrogen before the coupling reaction.[11] This prevents the acidic proton from interfering with the catalytic cycle.
-
BOC (tert-Butoxycarbonyl) Group: This is a common choice. An interesting feature is that it can sometimes be cleaved in situ under the basic conditions of the Suzuki reaction, leading directly to the N-H product.[11]
-
SEM (2-(Trimethylsilyl)ethoxymethyl) Group: This is a more robust protecting group if the BOC group proves too labile for your specific conditions.
Alternative Solution: Condition Optimization If N-protection is not desirable, you can sometimes minimize debromination by carefully tuning the reaction conditions:
-
Choice of Base: A weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be gentler than stronger bases like potassium phosphate (K₃PO₄).
-
Water Content: While some water is often beneficial, excess water can promote protodeborylation of the boronic acid and other unwanted side reactions. Running the reaction under anhydrous conditions (if possible) or carefully controlling the amount of water can help.[12]
Q6: My desired product is difficult to purify from the reaction mixture. What are some effective purification strategies?
A6: Purification challenges often arise from residual starting materials, homocoupled byproducts, or palladium residues.
| Issue | Recommended Purification Strategy |
| Unreacted Boronic Acid / Boronic Acid Homocoupling Product | An acidic wash (e.g., dilute HCl) can help remove basic impurities, while a basic wash (e.g., aq. NaHCO₃ or NaOH) can remove acidic boronic acid species. Alternatively, a "scavenger" resin designed to bind boronic acids can be used. |
| Residual Palladium Catalyst | Passing the crude product solution through a plug of silica gel, celite, or a specialized palladium scavenger (e.g., charcoal, functionalized silica) can effectively remove most of the palladium residues.[13] |
| Product and Starting Material have Similar Polarity | If standard column chromatography fails to provide separation, consider derivatization. For example, if your product has a free N-H, you can protect it (e.g., with a BOC group) to significantly alter its polarity, facilitate separation, and then deprotect it. Alternatively, purification via crystallization should be explored.[14] |
Troubleshooting Guide 2: N-Alkylation Reactions
N-alkylation is a fundamental transformation for modifying the properties of the pyrazole core.[15] The primary challenge is often controlling regioselectivity.
Q7: My N-alkylation of 4-bromopyrazole gives a mixture of two regioisomers. How can I control the site of alkylation (N1 vs. N2)?
A7: Unsubstituted pyrazoles exist as a mixture of tautomers, and deprotonation leads to a common anion. Alkylation can therefore occur at either nitrogen, leading to a mixture of 1-alkyl-4-bromopyrazole and 1-alkyl-4-bromopyrazole (which are the same for an unsubstituted pyrazole but different for a 3- or 5-substituted pyrazole). For 4-bromopyrazole itself, the two nitrogens are equivalent. However, if your pyrazole is substituted at the 3- or 5-position, you will face a regioselectivity challenge. The outcome is governed by a combination of steric and electronic factors.
Controlling Regioselectivity:
-
Steric Hindrance: The alkylation will preferentially occur at the less sterically hindered nitrogen atom. If you have a large substituent at the 3-position, the incoming alkyl group will favor the N1 position. Conversely, using a bulky alkylating agent (e.g., isopropyl or t-butyl halide) will also favor the less hindered nitrogen.
-
Electronic Effects: The electronics of the pyrazole ring and the nature of the alkylating agent play a role, but sterics are often the dominant factor in product distribution.
-
Directed Synthesis: For complete regiocontrol, a directed synthesis is the best approach. This involves synthesizing the pyrazole ring with the desired N-substituent already in place, for example, by using a substituted hydrazine (R-NHNH₂) in the initial cyclocondensation reaction.[16][17]
Caption: Regioselectivity in the N-alkylation of a substituted pyrazole.
Q8: The yield of my N-alkylation reaction is poor. What can I do to improve it?
A8: Low yields in N-alkylation are typically due to incomplete deprotonation, a poor choice of solvent, or an insufficiently reactive alkylating agent.
Optimization Strategies:
-
Base Selection: Stronger bases ensure complete deprotonation of the pyrazole N-H. Sodium hydride (NaH) in an anhydrous solvent like DMF or THF is a classic and effective choice. For milder conditions, bases like K₂CO₃ or Cs₂CO₃ can be effective, especially with more reactive alkylating agents.
-
Solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile is generally preferred as it can dissolve the pyrazole salt and promote the Sₙ2 reaction.
-
Alkylating Agent: The reactivity of the alkylating agent follows the order: I > Br > Cl. If you are using an alkyl chloride and getting low yields, switching to the corresponding bromide or iodide will significantly increase the reaction rate.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for N-alkylation.[15] The rapid heating can overcome activation barriers and push sluggish reactions to completion.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazole
This protocol is a starting point and should be optimized for each specific substrate combination.
-
To a reaction vessel, add 4-bromopyrazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1). The concentration should typically be around 0.1 M with respect to the 4-bromopyrazole.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and monitor by TLC or LC-MS.[13]
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation using NaH
-
To a flame-dried flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise.
-
Add a solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by column chromatography.[15]
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 5. chim.it [chim.it]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. scielo.org.mx [scielo.org.mx]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (4-bromo-1H-pyrazol-1-yl)acetonitrile
Introduction
Welcome to the Technical Support Center for (4-bromo-1H-pyrazol-1-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. As a key building block in medicinal chemistry, the purity and stability of this compound are paramount to achieving reliable and reproducible experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices for handling and storage, all grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (1-2 weeks), -4°C is acceptable. The key is to minimize exposure to atmospheric moisture and light to prevent degradation.
Q2: Is this compound sensitive to air or light?
A2: Yes, heterocyclic compounds, particularly those with bromine and nitrogen atoms, can be sensitive to light and air. It is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from photodegradation. Phenylhydrazine derivatives, which are structurally related to pyrazoles, are known to be sensitive to air and light, which can lead to colored impurities.[1]
Q3: What are the initial signs of degradation?
A3: The most common visual sign of degradation is a change in color. Pure this compound is typically a white to off-white solid. The appearance of a yellow or brownish hue may indicate the formation of degradation products. Another sign could be a change in the physical state of the material, such as clumping, which might suggest moisture absorption.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is generally not recommended for long periods due to the risk of solvent-mediated degradation. If you must store it in solution for a short time, use a dry, aprotic solvent and store it at -20°C. Acetonitrile itself is a common solvent for many applications.[2]
Q5: What materials should I avoid when working with this compound?
A5: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.[3][4] For example, strong bases can catalyze the hydrolysis of the acetonitrile group.[5][6]
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, providing potential causes and actionable solutions.
Issue 1: Unexpected Peaks in Analytical Data (NMR, LC-MS)
You observe unexpected peaks in your analytical data after storing or using the compound.
Potential Cause A: Hydrolysis of the Acetonitrile Group
The most probable degradation pathway is the hydrolysis of the acetonitrile functional group, especially if the compound has been exposed to moisture, or acidic or basic conditions.[5][7] This can occur in two stages:
-
Partial Hydrolysis: Formation of (4-bromo-1H-pyrazol-1-yl)acetamide.
-
Complete Hydrolysis: Formation of (4-bromo-1H-pyrazol-1-yl)acetic acid and ammonia.[5][7]
Troubleshooting Steps:
-
Confirm the Impurity: Use LC-MS to determine the mass of the impurity. The molecular weight of the acetamide derivative will be 18.02 g/mol higher than the parent compound, and the acetic acid derivative will be 19.02 g/mol higher.
-
Check Solvent Purity: Ensure all solvents used are anhydrous.
-
pH Control: Maintain a neutral pH in your reaction mixtures unless the protocol specifies otherwise. Pyrazoles are weakly basic and can be protonated by strong acids.[8]
Potential Cause B: Debromination
Under certain reductive conditions or prolonged exposure to light, the bromine atom on the pyrazole ring may be cleaved, leading to the formation of (1H-pyrazol-1-yl)acetonitrile.
Troubleshooting Steps:
-
Mass Spectrometry Analysis: Look for a peak corresponding to the mass of the debrominated compound (M-79.9 g/mol ).
-
Storage Conditions: Ensure the compound is stored in the dark and under an inert atmosphere.
Potential Cause C: Contamination from Synthesis
The presence of regioisomers or starting materials from the synthesis of the pyrazole can also result in unexpected peaks.[9][10]
Troubleshooting Steps:
-
Review Synthesis Protocol: Understand the synthetic route to anticipate potential side products.
-
Purification: If necessary, repurify the compound using column chromatography or recrystallization.[9]
Troubleshooting Workflow for Unexpected Analytical Results
Caption: Troubleshooting workflow for unexpected analytical results.
Issue 2: Poor Solubility or Precipitation
The compound does not dissolve as expected or precipitates out of solution.
Potential Cause A: Incorrect Solvent Choice
This compound has moderate polarity. It may have poor solubility in very nonpolar solvents (e.g., hexanes) or highly polar protic solvents (e.g., water).
Solution:
-
Test solubility in a range of solvents such as ethyl acetate, dichloromethane, acetone, and acetonitrile.
-
For reaction workups where the compound precipitates, consider increasing the volume of the organic solvent or using a co-solvent system.[8]
Potential Cause B: Temperature Effects
Solubility is often temperature-dependent.
Solution:
-
Gently warm the solvent to aid dissolution, provided the compound is thermally stable.
-
For recrystallization, dissolving in a minimal amount of a hot solvent and allowing it to cool slowly is a standard technique.[8]
Stability and Degradation
Understanding the potential degradation pathways is crucial for maintaining the integrity of this compound. While a formal forced degradation study for this specific molecule is not publicly available, we can infer the most likely pathways based on its chemical structure. Forced degradation studies are a key component in understanding the chemical stability of a substance.[11][12][13]
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Recommended Storage and Handling Protocols
To ensure the longevity and purity of your this compound, adhere to the following guidelines.
Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | -20°C (long-term), -4°C (short-term) | Minimizes thermal degradation and slows down chemical reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Amber vial or stored in the dark | Prevents photodegradation. |
| Moisture | Tightly sealed container, store in a desiccator | Prevents hydrolysis of the acetonitrile group. |
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[4]
-
Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of moisture inside.
-
Spills: In case of a spill, clean it up immediately using an inert absorbent material and dispose of it as hazardous waste.[14][15]
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. High-performance liquid chromatography (HPLC) is a common and effective method for this purpose.[16][17]
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
2. Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
-
Dilute the stock solution to a working concentration of approximately 50-100 µg/mL with the mobile phase.
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm and 254 nm
4. Analysis:
-
Inject the prepared sample.
-
Integrate the peaks and calculate the purity based on the area percentage of the main peak.
-
The appearance of new, smaller peaks over time can indicate degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. fishersci.dk [fishersci.dk]
- 4. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 5. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective [quirkyscience.com]
- 6. Base Hydrolysis of Coordinated Acetonitrile [researchonline.jcu.edu.au]
- 7. Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC class 12 chemistry CBSE [vedantu.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. ijrpp.com [ijrpp.com]
- 13. biomedres.us [biomedres.us]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. ijcpa.in [ijcpa.in]
- 17. iosrjournals.org [iosrjournals.org]
Technical Support Center: Synthesis of (4-bromo-1H-pyrazol-1-yl)acetonitrile
Welcome to the technical support center for the synthesis of (4-bromo-1H-pyrazol-1-yl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] Here, we will address common challenges, with a focus on identifying and mitigating impurities that can arise during synthesis. Our goal is to provide you with the expertise and practical solutions needed to ensure the highest purity of your final product.
I. Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to addressing specific problems you may encounter during the synthesis and purification of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but also an explanation of the underlying chemistry.
Q1: My final product is a mixture of two isomers. How can I identify them and favor the formation of the desired N1-isomer, this compound?
A1: Understanding and Controlling Regioselectivity
The most common impurity in this synthesis is the undesired N2-isomer, (4-bromo-2H-pyrazol-2-yl)acetonitrile. The formation of these two regioisomers is a well-known challenge in the N-alkylation of unsymmetrical pyrazoles.[2][3] The two nitrogen atoms in the pyrazole ring have different electronic environments, leading to competitive alkylation.
Identification of Isomers:
Strategies to Favor N1-Alkylation:
The regioselectivity of pyrazole alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent.[3]
-
Base and Solvent System: The combination of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) generally favors the formation of the N1-isomer.[4] This is because the resulting pyrazolate anion's negative charge is more sterically accessible at the N1 position.
-
Reaction Temperature: Lower reaction temperatures can sometimes improve regioselectivity. It is advisable to start the reaction at 0 °C and then allow it to slowly warm to room temperature.
-
Nature of the Alkylating Agent: While chloroacetonitrile is a common reagent, the use of bromoacetonitrile might offer different selectivity under certain conditions.[5]
Workflow for Optimizing N1-Selectivity:
Caption: Workflow for addressing isomeric impurity issues.
Q2: My reaction is complete, but I'm having trouble removing unreacted 4-bromopyrazole. What's the best approach?
A2: Efficient Removal of Starting Material
Unreacted 4-bromopyrazole can be a persistent impurity due to its similar polarity to the product. Here are a few effective strategies for its removal:
Purification Techniques:
| Method | Protocol | Advantages | Disadvantages |
| Column Chromatography | Use a silica gel column with a gradient elution system. A common mobile phase is a mixture of hexane and ethyl acetate. Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. | Highly effective for separating compounds with different polarities. | Can be time-consuming and requires significant solvent volumes for large-scale purifications. |
| Recrystallization | If the product is a solid, recrystallization can be a very effective purification method. Good solvent systems to try include ethanol/water, isopropanol, or toluene. | Can yield very pure material and is scalable. | Requires the product to be a solid at room temperature and may result in some product loss in the mother liquor. |
| Acid-Base Extraction | Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The acidic 4-bromopyrazole will be protonated and move to the aqueous layer, while the neutral product remains in the organic layer. | Simple and quick method for removing basic impurities. | May not be completely effective if the pKa difference between the product and impurity is small. |
Experimental Protocol for Column Chromatography:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Loading: Carefully add the dried crude product slurry to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). Monitor the fractions by Thin Layer Chromatography (TLC).
-
Gradient: Gradually increase the polarity of the eluent to elute the product. 4-bromopyrazole, being more polar than the product, should elute later.
Q3: I'm observing a significant amount of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
A3: Minimizing Polymerization and Side Reactions
The formation of dark, insoluble materials often points to polymerization of the alkylating agent, chloroacetonitrile, or other side reactions. Chloroacetonitrile can be unstable, especially in the presence of strong bases and at elevated temperatures.
Causative Factors and Preventative Measures:
-
Excessive Heat: High reaction temperatures can promote the decomposition and polymerization of chloroacetonitrile.
-
Solution: Maintain a controlled reaction temperature. For reactions using strong bases like NaH, it is crucial to add the reagents slowly at a low temperature (e.g., 0 °C) to manage any exotherm.
-
-
Base Strength and Concentration: The use of a very strong base in high concentration can aggressively promote side reactions.
-
Solution: Use the stoichiometric amount of base required for the reaction. If possible, consider using a milder base like potassium carbonate (K₂CO₃) in a solvent like acetone, although this may affect regioselectivity.
-
-
Reaction Time: Prolonged reaction times, especially at higher temperatures, can lead to the accumulation of byproducts.
-
Solution: Monitor the reaction progress closely using TLC or HPLC. Once the starting material is consumed, work up the reaction promptly.
-
-
Purity of Reagents: Impurities in the starting materials or solvents can catalyze decomposition pathways.
-
Solution: Ensure that 4-bromopyrazole, chloroacetonitrile, and the solvent are of high purity. If necessary, distill the solvent and chloroacetonitrile before use.
-
Visualizing the Problem and Solution:
Caption: Key factors and solutions for preventing polymerization.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q4: What is the most common synthetic route for this compound?
A4: The most widely employed method is the direct N-alkylation of 4-bromopyrazole with an α-haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile.[5] This reaction is usually carried out in the presence of a base in an appropriate organic solvent.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used to establish the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of your compound and detecting any minor impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid for better peak shape) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for quantitative analysis (qNMR) to determine purity against a known internal standard.[6] It is also invaluable for identifying any residual solvents or structural impurities.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your product and can help in identifying the mass of any impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity for solid compounds. 4-bromopyrazole has a melting point of 93-96 °C.[7][8]
Q6: What are the recommended storage conditions for this compound?
A6: To ensure the long-term stability of your compound, it should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent potential degradation from atmospheric moisture and oxygen. Store it in a tightly sealed container.
Q7: Are there any safety precautions I should be aware of when handling the reagents for this synthesis?
A7: Yes, several safety precautions are essential:
-
4-Bromopyrazole: This compound can cause skin and eye irritation.[8]
-
Chloroacetonitrile/Bromoacetonitrile: These are toxic and lachrymatory compounds. They should always be handled in a well-ventilated fume hood.
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis.
III. References
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition. --INVALID-LINK--
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). Molecules. --INVALID-LINK--
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). The Journal of Organic Chemistry. --INVALID-LINK--
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (2018). Organic Letters. --INVALID-LINK--
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Letters. --INVALID-LINK--
-
4-Bromopyrazole. (n.d.). LookChem. --INVALID-LINK--
-
2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile. (n.d.). MySkinRecipes. --INVALID-LINK--
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). Journal of the Mexican Chemical Society. --INVALID-LINK--
-
5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. --INVALID-LINK--
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). Molbank. --INVALID-LINK--
-
Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013). Google Patents. --INVALID-LINK--
-
2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile. (n.d.). BLDpharm. --INVALID-LINK--
-
Chloroacetonitrile. (2014). ResearchGate. --INVALID-LINK--
-
Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024). ChemistryViews. --INVALID-LINK--
-
4-Bromopyrazole 99 2075-45-8. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
4-Bromopyrazole. (n.d.). ChemicalBook. --INVALID-LINK--
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry. --INVALID-LINK--
-
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
4-Bromopyrazole. (n.d.). Ambeed. --INVALID-LINK--
-
View of One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). Journal of the Mexican Chemical Society. --INVALID-LINK--
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). ResearchGate. --INVALID-LINK--
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal of Applied Chemistry. --INVALID-LINK--
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Avra Synthesis. --INVALID-LINK--
-
Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. (n.d.). Benchchem. --INVALID-LINK--
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. (n.d.). WuXi Biology. --INVALID-LINK--
-
Separation of 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. --INVALID-LINK--
-
Development of a selective and scalable N1-indazole alkylation. (2024). RSC Advances. --INVALID-LINK--
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2012). The Journal of Organic Chemistry. --INVALID-LINK--
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2020). Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
2-(4-Bromo-1-ethyl-1h-pyrazol-5-yl)acetonitrile. (n.d.). ChemScene. --INVALID-LINK--
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-yn-yloxy)pyrimidine. (n.d.). PubChem. --INVALID-LINK--
-
1-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol. (n.d.). BLD Pharm. --INVALID-LINK--
-
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)acetonitrile. (n.d.). ChemScene. --INVALID-LINK--
-
This compound. (n.d.). CymitQuimica. --INVALID-LINK--
-
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile. (n.d.). Hit2Lead. --INVALID-LINK--
-
1H-Pyrazole-1-acetonitrile, 4-bromo-. (n.d.). Ivy Fine Chemicals. --INVALID-LINK--
-
Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. (2023). ResearchGate. --INVALID-LINK--
-
organic compounds. (2011). ResearchGate. --INVALID-LINK--
References
- 1. 2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile [myskinrecipes.com]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of (4-bromo-1H-pyrazol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (4-bromo-1H-pyrazol-1-yl)acetonitrile, a key intermediate in the development of pharmaceuticals.[1] This resource is designed to assist researchers in overcoming common challenges encountered during scale-up operations, ensuring a robust and efficient synthetic process.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is the yield of my N-alkylation reaction lower than expected upon scale-up?
Potential Causes:
-
Inadequate Mixing: Inefficient stirring in larger reactors can lead to localized concentrations of reactants or "hot spots," which can promote the formation of side products.[2] The dynamics of mixing can differ significantly between small-scale and large-scale reactions.[2]
-
Poor Temperature Control: The N-alkylation of pyrazoles can be exothermic. As the scale of the reaction increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2] Uncontrolled temperature spikes can lead to product degradation and impurity formation.[2]
-
Suboptimal Reagent Addition: A rapid addition of the alkylating agent, chloroacetonitrile, can cause localized high concentrations and temperature increases, favoring side reactions.[2]
-
Solvent Effects: A solvent system that is effective on a small scale may not be optimal for larger batches, potentially affecting the solubility of reactants and the precipitation of the product.[2]
Solutions:
-
Optimize Agitation:
-
Evaluate the impact of stirring speed and impeller design on reaction yield and purity.
-
Ensure the reactor is equipped with baffles to improve mixing and prevent vortex formation.
-
-
Enhance Temperature Monitoring and Control:
-
Utilize multiple temperature probes to accurately monitor the internal reaction temperature.
-
Ensure the cooling system of the reactor is sufficient to handle the exotherm of the reaction.
-
-
Control Reagent Addition:
-
Implement a slow, controlled, dropwise addition of chloroacetonitrile to the reaction mixture.
-
Consider using a syringe pump for precise control over the addition rate.
-
-
Re-evaluate the Solvent System:
-
If solubility issues are suspected, conduct a solvent screen to identify a more suitable solvent or solvent mixture for the scaled-up reaction.[2]
-
Q2: I am observing the formation of regioisomers during the N-alkylation of 4-bromopyrazole. How can I improve the selectivity for the desired N1-isomer?
Potential Causes:
-
Competing Nucleophilicity: The two nitrogen atoms in the pyrazole ring (N1 and N2) have similar electronic properties, making them both potential sites for alkylation.[3] This can lead to the formation of a mixture of N1 and N2 alkylated products, which are often difficult to separate.[3]
-
Reaction Conditions: The choice of base and solvent can significantly influence the regioselectivity of the reaction.[3][4]
Solutions:
-
Choice of Base and Solvent:
-
Employing a combination of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) typically favors N1-alkylation.[3]
-
Potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) has also been shown to promote regioselective N1-alkylation for some pyrazole derivatives.[3][4]
-
-
Steric Hindrance: While 4-bromopyrazole is symmetric with respect to the nitrogen atoms, subtle steric effects from the bromine atom can be exploited. The choice of a bulkier alkylating agent can sometimes influence selectivity, though this is less applicable with chloroacetonitrile.
Q3: The purification of this compound is proving difficult. What are the common impurities and how can they be removed?
Potential Causes:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 4-bromopyrazole and chloroacetonitrile.
-
Regioisomeric Impurity: The presence of the undesired (4-bromo-1H-pyrazol-2-yl)acetonitrile isomer.
-
Side Products: Over-alkylation or side reactions can lead to other impurities.
Solutions:
-
Reaction Monitoring:
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting materials.
-
-
Purification Techniques:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.
-
Column Chromatography: For difficult separations, especially of regioisomers, column chromatography on silica gel is often necessary.[5] A gradient elution system may be required to achieve good separation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is through the N-alkylation of 4-bromopyrazole with chloroacetonitrile.[6] This reaction is typically carried out in the presence of a base in a suitable organic solvent.
Q2: What are the recommended starting materials and reagents?
-
4-Bromopyrazole: This is the key starting material. Its purity should be confirmed before use.[7]
-
Chloroacetonitrile: The alkylating agent. It should be handled with care due to its toxicity.[6]
-
Base: Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). The choice of base can influence reaction rate and regioselectivity.[3][4]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used.[8]
Q3: What are the critical process parameters to control during scale-up?
| Parameter | Importance | Recommended Control |
| Temperature | High impact on reaction rate and side product formation.[2] | Maintain a consistent temperature, often starting at a lower temperature (e.g., 0 °C) during base and alkylating agent addition, then warming to room temperature or slightly elevated temperatures to drive the reaction to completion. |
| Stirring Rate | Crucial for maintaining a homogeneous reaction mixture and preventing localized overheating.[2] | Ensure vigorous and efficient stirring throughout the reaction. |
| Addition Rate of Chloroacetonitrile | Affects local concentrations and exotherm control.[2] | Slow, dropwise addition is recommended. |
| Moisture Control | Water can react with strong bases like NaH and may affect the reaction outcome. | Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Q4: What safety precautions should be taken when handling the reagents?
-
Chloroacetonitrile: Is toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.
-
Sodium Hydride (NaH): Is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere.
-
Solvents: Organic solvents like DMF, THF, and acetonitrile are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.
Q5: How can I confirm the identity and purity of the final product?
The structure and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of any isomers or impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[9]
III. Experimental Workflow and Visualization
Typical N-Alkylation Protocol
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromopyrazole and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30-60 minutes.
-
Alkylation: Add chloroacetonitrile dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Workup: Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in the synthesis.
IV. References
-
BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Retrieved from 2
-
BenchChem. (n.d.). Technical Support Center: Regioselective N-Alkylation of Pyrazoles. Retrieved from 3
-
BenchChem. (n.d.). Technical Support Center: Optimizing Pyrazole N-Alkylation. Retrieved from 10
-
MySkinRecipes. (n.d.). 2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile. Retrieved from 1
-
MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from 5
-
ResearchGate. (n.d.). (PDF) Chloroacetonitrile. Retrieved from 6
-
BLDpharm. (n.d.). 925224-08-4|2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile. Retrieved from 9
-
ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF. Retrieved from 8
-
Pharmaffiliates. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Retrieved from 7
References
- 1. 2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. 925224-08-4|2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with (4-bromo-1H-pyrazol-1-yl)acetonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing (4-bromo-1H-pyrazol-1-yl)acetonitrile in cross-coupling reactions. This document is designed to provide practical, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. The unique electronic and structural properties of this substrate—namely the presence of multiple nitrogen heteroatoms and the cyanomethyl group—present specific challenges that require careful consideration of the catalytic system.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
When working with this substrate, there are three main challenges rooted in its molecular structure:
-
Catalyst Inhibition/Poisoning: The pyrazole ring contains two nitrogen atoms which can act as ligands, coordinating to the palladium center. This can lead to the formation of inactive catalyst species, effectively poisoning the catalyst and stalling the reaction.[1][2] The nitrile functionality of the acetonitrile group, while generally more tolerant, can also potentially interact with the metal center.[3]
-
Difficult Oxidative Addition: The C4-position of the pyrazole ring is part of an electron-rich heterocyclic system. This electron density can make the oxidative addition of the C-Br bond to the Pd(0) center, the first and often rate-limiting step of the catalytic cycle, more sluggish compared to electron-poor aryl halides.[3][4]
-
Potential for Side Reactions: Under certain conditions, particularly with strong bases or elevated temperatures, side reactions can become problematic. These include hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the coupling partner.[5][6] The acidic α-proton on the acetonitrile group also requires careful base selection to avoid unwanted deprotonation and subsequent side reactions.
Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?
Several standard cross-coupling reactions can be successfully applied, provided the conditions are optimized. The most common and effective are:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of aryl, heteroaryl, or vinyl boronic acids and esters. Its tolerance for various functional groups and relatively mild conditions make it a first choice for many applications.[7]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds by coupling with primary or secondary amines. This reaction is critical for synthesizing many pharmaceutical building blocks but often requires highly specialized, bulky phosphine ligands to overcome the challenges of C-N reductive elimination.[8][9]
-
Sonogashira Coupling: Used to form C-C bonds with terminal alkynes. This reaction is exceptionally useful for creating rigid, linear extensions to the pyrazole core.[10][11] Both traditional copper-co-catalyzed and copper-free conditions have been successfully applied to pyrazole substrates.[5][12]
-
Heck Reaction: Suitable for forming C-C bonds with alkenes. While powerful, care must be taken to minimize side reactions like dehalogenation, which can be more prevalent with electron-rich bromo-heterocycles.[13][14][15]
Q3: As a starting point, what general classes of palladium catalysts and ligands should I consider?
For a substrate like this compound, the key is to use a catalytic system that promotes the desired oxidative addition step while resisting inhibition by the substrate's nitrogen atoms.
-
Palladium Precursors: Standard, air-stable Pd(II) precursors like Pd(OAc)₂ or Pd(0) sources like Pd₂(dba)₃ are excellent starting points.[3][4] They are reduced in situ to the active Pd(0) catalyst. For improved reproducibility, consider using pre-formed, air-stable palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts).[16]
-
Ligands: This is the most critical parameter. You should almost always use bulky, electron-rich monodentate phosphine ligands . These ligands accelerate both oxidative addition and the final reductive elimination step.[17] They also form stable, monoligated palladium complexes that are highly active and less prone to substrate inhibition.[17] The most reliable choices come from the family of Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, tBuBrettPhos).[1][3][4]
Catalyst & Conditions Selection Guide
The table below provides recommended starting points for various cross-coupling reactions. Optimization will likely be required.
| Coupling Reaction | Recommended Pd Precursor (mol%) | Recommended Ligand (mol%) | Recommended Base (equiv.) | Recommended Solvent | Typical Temp. (°C) | Key Considerations & References |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) or Pd₂(dba)₃ (1-2.5%) | SPhos or XPhos (4-10%) | K₃PO₄ or K₂CO₃ (2-3) | 1,4-Dioxane/H₂O, 2-MeTHF, or Toluene | 80-110 | The base is crucial for activating the boronic acid. A small amount of water can be beneficial.[18][19] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) or Pd(dba)₂ (5-10%) | AdBrettPhos or tBuDavePhos (4-20%) | NaOtBu or K₃PO₄ (1.5-2.0) | Toluene or Dioxane | 100-120 | C-N coupling on pyrazoles can be challenging and require higher temperatures and specific, sterically demanding ligands.[1][20] |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) with CuI (5-10%) | None (or PPh₃) | Et₃N or DIPEA (2-3) | THF or DMF | RT - 80 | For copper-free conditions, use Pd(OAc)₂ with a ligand like XPhos. This can prevent side reactions associated with copper.[5][10][12] |
| Heck | Pd(OAc)₂ (2-5%) | P(o-tol)₃ or PPh₃ (4-10%) | Et₃N or K₂CO₃ (1.5-2.0) | DMF or Acetonitrile | 80-120 | Consider adding a phase-transfer agent like TBAB to improve yield and suppress dehalogenation.[13][15] |
Troubleshooting Guide
Problem 1: My reaction shows low or no conversion of the starting material.
This is the most common issue and can be diagnosed by considering the three main steps of the catalytic cycle.
Caption: Troubleshooting flowchart for low or no product yield.
Detailed Steps:
-
Potential Cause: Inactive Catalyst
-
Explanation: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. The pyrazole substrate itself can inhibit the catalyst.[1]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of palladium precursor and ligand. Old reagents can be a common source of failure.
-
Ensure Inert Conditions: Thoroughly degas your solvent(s) using techniques like freeze-pump-thaw or by bubbling with argon for at least 30 minutes. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[5]
-
Use a Pre-activated Catalyst: Switch to a modern, air-stable precatalyst (e.g., SPhos-Pd-G3). These often provide more consistent results as they are less sensitive to handling.[16]
-
-
-
Potential Cause: Inefficient Oxidative Addition
-
Explanation: As discussed, the electron-rich nature of the pyrazole can make the C4-Br bond resistant to cleavage by the palladium catalyst.[3]
-
Troubleshooting Steps:
-
Switch to a Better Ligand: This is the most effective solution. If you are using a simple ligand like PPh₃, it is likely not sufficient. Move to a bulkier, more electron-donating ligand like SPhos, XPhos, or P(t-Bu)₃ .[3][4] These ligands promote the formation of highly reactive, monoligated Pd(0) species that are excellent for activating challenging C-Br bonds.[17]
-
Increase Temperature: If a ligand change is not possible, cautiously increasing the reaction temperature in 10-20 °C increments can provide the necessary energy to overcome the activation barrier. Be aware that this may also increase side reactions.[12]
-
-
-
Potential Cause: Poor Transmetalation (Suzuki-Specific)
-
Explanation: For a Suzuki reaction, the base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3]
-
Troubleshooting Steps:
-
Check the Base: Use a fresh, finely ground base. K₃PO₄ is often more effective than K₂CO₃ for challenging couplings.
-
Add Water: For reactions in solvents like dioxane or toluene, adding a small amount of water (e.g., 2-5 equivalents) can facilitate the dissolution of the base and promote formation of the active boronate species.[3][19]
-
Check Boronic Acid Quality: Boronic acids can degrade over time, especially through protodeboronation.[19] Verify the purity of your boronic acid before use.
-
-
Problem 2: I'm getting my product, but also significant side products.
-
Side Product: Hydrodehalogenation (Debromination)
-
Explanation: This occurs when the bromine atom is replaced by a hydrogen atom from a source in the reaction mixture (e.g., solvent, base, or water). It is often promoted by higher temperatures or overly active catalysts.[5]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to reduce the rate of hydrodehalogenation. Try running the reaction at a lower temperature for a longer period.[5]
-
Use a Drier Solvent: Ensure you are using anhydrous solvents, as water can be a proton source.
-
Re-evaluate the Base: Some bases are more prone to promoting this side reaction. If using a hydroxide base, consider switching to a carbonate or phosphate.
-
-
-
Side Product: Homocoupling of the Coupling Partner
-
Explanation: This is particularly common in Sonogashira (alkyne dimerization, Glaser coupling) and Suzuki (boronic acid dimerization) reactions. It is often caused by the presence of oxygen, which can facilitate these oxidative coupling pathways.[1][5]
-
Troubleshooting Steps:
-
Improve Inert Atmosphere: This is critical. Ensure your degassing procedure is thorough and that no air is introduced during reagent addition.[5]
-
Slow Addition: For Sonogashira couplings, adding the terminal alkyne slowly via syringe pump can maintain a low concentration, favoring cross-coupling over homocoupling.[5]
-
Use Copper-Free Conditions (Sonogashira): Copper(I) is known to promote alkyne homocoupling. Switching to a copper-free protocol can eliminate this side reaction.[12]
-
-
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: In a glovebox or on a Schlenk line, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.) to a flame-dried reaction vial or flask equipped with a stir bar.
-
Catalyst Addition: To the solid mixture, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).
-
Inerting: Seal the vessel, and if using a Schlenk line, evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add the required volume of degassed solvent (e.g., 1,4-dioxane and water in a 10:1 ratio) via a syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
References
- 1. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. jmcct.com [jmcct.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Heck Reaction [organic-chemistry.org]
- 15. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of (4-bromo-1H-pyrazol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Molecules such as (4-bromo-1H-pyrazol-1-yl)acetonitrile, a substituted pyrazole, are of significant interest due to the prevalence of the pyrazole scaffold in a wide array of therapeutic agents.[1][2][3] This guide provides an in-depth analysis of the characterization of this compound, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It will serve as a practical resource, offering a detailed interpretation of the ¹H NMR spectrum, a step-by-step protocol for analysis, and a comparative overview of alternative analytical techniques.
The Central Role of ¹H NMR in Structural Verification
¹H NMR spectroscopy stands as a primary and indispensable tool for organic chemists. Its power lies in its ability to provide a detailed "map" of the proton environments within a molecule, revealing crucial information about the number of different types of protons, their electronic environments, and their spatial relationships to one another. For a molecule like this compound, ¹H NMR provides a rapid and definitive confirmation of its structure.
Interpreting the ¹H NMR Spectrum of this compound
While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily found in the literature, a highly accurate spectrum can be predicted based on extensive data from closely related substituted pyrazoles.[4][5]
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | Singlet | 1H | H-5 |
| ~7.65 | Singlet | 1H | H-3 |
| ~5.15 | Singlet | 2H | CH₂ |
Analysis of the Predicted Spectrum:
-
The Pyrazole Ring Protons (H-3 and H-5): The pyrazole ring features two protons, H-3 and H-5. Due to the anisotropic effect of the pyrazole ring and the influence of the bromine atom at the 4-position, these protons are expected to appear as distinct singlets in the aromatic region of the spectrum. The electron-withdrawing nature of the adjacent nitrogen atoms and the bromine substituent will deshield these protons, causing them to resonate at a relatively high chemical shift. Based on data from similar 4-bromopyrazole derivatives, the signals for H-3 and H-5 are predicted to be in the range of δ 7.6-8.0 ppm.[4][5] The lack of adjacent protons results in their appearance as sharp singlets.
-
The Methylene Protons (CH₂): The methylene protons of the acetonitrile group are adjacent to a nitrogen atom of the pyrazole ring. This nitrogen atom is electron-withdrawing, which will deshield the methylene protons, shifting their signal downfield. A singlet is expected for these two protons as there are no neighboring protons to cause spin-spin splitting. Their chemical shift is anticipated to be around δ 5.15 ppm.
References
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of (4-bromo-1H-pyrazol-1-yl)acetonitrile
Introduction: The Significance of a Versatile Pyrazole Intermediate
In the landscape of medicinal chemistry and drug development, (4-bromo-1H-pyrazol-1-yl)acetonitrile (CAS 925224-08-4) has emerged as a highly valuable building block.[1][2][3] Its structure, featuring a pyrazole core, a reactive bromine handle for cross-coupling reactions, and a cyanomethyl group for further functionalization, makes it a key intermediate in the synthesis of a diverse array of biologically active molecules, particularly kinase inhibitors for oncology and inflammatory diseases.[1] The strategic importance of this intermediate necessitates robust, efficient, and scalable synthetic methods.
This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound. We will dissect two experimentally-grounded routes and one plausible alternative, offering detailed protocols, comparative data, and field-proven insights into the causality behind experimental choices to aid researchers in selecting the optimal path for their specific needs.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of this compound points to two main disconnection strategies. The most straightforward approach involves disconnecting the cyanomethyl group at the N1 position, leading to a two-step synthesis that hinges on the N-alkylation of a pre-existing 4-bromo-1H-pyrazole core. An alternative strategy considers the pyrazole ring itself as the final component to be formed, or posits that the bromine is introduced last.
This analysis gives rise to three distinct forward-synthetic routes for comparison:
-
Route 1: Synthesis via N-Alkylation of 4-bromo-1H-pyrazole.
-
Route 2: Synthesis via Bromination of (1H-pyrazol-1-yl)acetonitrile.
-
Route 3: Synthesis via Cyclization (A Conceptual Approach).
Below is a visualization of the primary synthetic pathways that will be discussed.
Caption: Retrosynthetic analysis of this compound.
Route 1: N-Alkylation of 4-bromo-1H-pyrazole (The Workhorse Route)
This is the most common and arguably the most reliable method. It is a two-step process beginning with the synthesis of the key intermediate, 4-bromo-1H-pyrazole, followed by its N-alkylation.
Caption: Workflow for Route 1: N-Alkylation of 4-bromo-1H-pyrazole.
Step 1: Synthesis of 4-bromo-1H-pyrazole
The preparation of 4-bromo-1H-pyrazole is efficiently achieved through the direct electrophilic bromination of 1H-pyrazole.
Causality of Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine (Br₂).[4][5] NBS is a solid, making it significantly easier and safer to handle than volatile, highly corrosive liquid bromine. It provides a source of electrophilic bromine ("Br+") under mild conditions, minimizing over-bromination and side reactions often seen with Br₂ in acetic acid.[6]
-
Solvent: Dimethylformamide (DMF) is an excellent solvent for this reaction. It readily dissolves both the pyrazole starting material and NBS, creating a homogeneous reaction mixture that facilitates a smooth and complete reaction. Its polar aprotic nature can also help to stabilize charged intermediates formed during the electrophilic substitution mechanism.
Experimental Protocol: Bromination of 1H-Pyrazole
-
In a fume hood, dissolve 1H-pyrazole (1.0 eq.) in anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of pyrazole) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, pour the reaction mixture into ice-water. A precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-bromo-1H-pyrazole as a white to off-white solid.
Step 2: N-Alkylation with Chloroacetonitrile
This step attaches the cyanomethyl side chain to the N1 position of the pyrazole ring. The choice of base and solvent is critical for achieving high yield and purity.
Causality of Experimental Choices:
-
Alkylation Agent: Chloroacetonitrile is a cost-effective and reactive electrophile for this transformation. Bromoacetonitrile can also be used and may be more reactive, but it is typically more expensive and is a potent lachrymator.[7][8]
-
Base and Solvent: The combination of sodium hydride (NaH) in DMF is a classic and highly effective system for the N-alkylation of azoles.[9] NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, generating the pyrazolate anion. This highly nucleophilic anion then readily attacks the electrophilic carbon of chloroacetonitrile. DMF is an ideal polar aprotic solvent that solvates the sodium cation, leaving a "naked" and highly reactive pyrazolate anion, thus accelerating the SN2 reaction.
-
Safety Considerations: The combination of NaH and DMF can lead to runaway exothermic decomposition at elevated temperatures (typically above 70 °C).[10][11][12][13] Therefore, strict temperature control is paramount. The reaction should be initiated at a low temperature (0 °C), and the exotherm from the deprotonation must be managed before allowing the reaction to proceed at room temperature.
Experimental Protocol: N-Alkylation of 4-bromo-1H-pyrazole
-
To a dry, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 eq.).
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully via cannula.
-
Add anhydrous DMF to the flask to create a slurry. Cool the slurry to 0 °C in an ice bath.
-
Dissolve 4-bromo-1H-pyrazole (1.0 eq.) in a separate flask in anhydrous DMF.
-
Slowly add the solution of 4-bromo-1H-pyrazole to the stirred NaH/DMF slurry at 0 °C. Effervescence (H₂ gas) will be observed. Stir for 30-60 minutes at 0 °C to ensure complete deprotonation.
-
Add chloroacetonitrile (1.05 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Route 2: Bromination of (1H-pyrazol-1-yl)acetonitrile (The "Reverse" Strategy)
This alternative route reverses the order of operations: N-alkylation first, followed by bromination. This strategy could be advantageous if the starting material, (1H-pyrazol-1-yl)acetonitrile, is readily available or simpler to synthesize than 4-bromo-1H-pyrazole.
Caption: Workflow for Route 2: Bromination of (1H-pyrazol-1-yl)acetonitrile.
Step 1: Synthesis of (1H-pyrazol-1-yl)acetonitrile
The N-alkylation of unsubstituted pyrazole would proceed under similar conditions as described in Route 1, Step 2.
Experimental Protocol: N-Alkylation of 1H-Pyrazole This protocol is analogous to that provided in Route 1, Step 2, substituting 4-bromo-1H-pyrazole with 1H-pyrazole.
Step 2: Bromination of (1H-pyrazol-1-yl)acetonitrile
The key challenge in this step is the regioselectivity of the bromination.
Causality of Experimental Choices:
-
Regioselectivity: The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution occurs preferentially at the C4 position. The N1-substituent, being an alkyl group, does not strongly direct the substitution electronically, so the inherent reactivity of the pyrazole ring should dominate, favoring the desired C4-bromo product.[1]
-
Reaction Conditions: Mild conditions using NBS in a suitable solvent like DMF or chloroform at controlled temperatures (e.g., 0 °C to room temperature) would be the preferred method to avoid potential side reactions involving the acetonitrile group.[4][14]
Experimental Protocol: Bromination of (1H-pyrazol-1-yl)acetonitrile This protocol is analogous to that provided in Route 1, Step 1, substituting 1H-pyrazole with (1H-pyrazol-1-yl)acetonitrile.
Route 3: One-Pot Multicomponent Synthesis (A Conceptual Approach)
While less documented for this specific unsubstituted target, multicomponent reactions (MCRs) represent a highly efficient strategy in modern organic synthesis.[6][15] A hypothetical one-pot synthesis could involve the reaction of a hydrazine derivative, a brominated three-carbon building block, and a source of cyanide. For instance, the reaction of hydrazine hydrate, a brominated 1,3-dicarbonyl equivalent, and malononitrile could potentially lead to a related pyrazole structure. However, controlling the regiochemistry and preventing side reactions in such a complex mixture would be a significant challenge, likely requiring extensive optimization. This route remains a conceptual alternative rather than a field-proven method for this target.
Comparison of Synthetic Routes
The choice of synthetic route depends on factors such as starting material availability, scalability, safety, and desired purity.
| Feature | Route 1: Alkylation of 4-Bromopyrazole | Route 2: Bromination of Pyrazole Acetonitrile |
| Overall Strategy | Build the halogenated core first, then append the side chain. | Append the side chain first, then halogenate the core. |
| Key Intermediate | 4-bromo-1H-pyrazole | (1H-pyrazol-1-yl)acetonitrile |
| Pros | - Well-established and reliable. - Predictable regiochemistry in both steps. - Commercially available starting materials. | - May be advantageous if (1H-pyrazol-1-yl)acetonitrile is a readily available starting material. |
| Cons | - Two distinct synthetic operations required. | - Potential for side reactions during bromination if the acetonitrile group is sensitive. - Less documented in the literature for this specific transformation. |
| Scalability | Good. Both steps are generally scalable with appropriate engineering controls. | Likely good, but may require more process optimization for the bromination step. |
| Safety | Requires careful handling of NaH and strict temperature control to mitigate risks with DMF.[11][12][13] | Requires handling of NBS, a strong oxidizing agent. |
| Projected Yield | High | Moderate to High |
Conclusion and Recommendation
For researchers and drug development professionals requiring a reliable and well-understood method for synthesizing this compound, Route 1 (N-Alkylation of 4-bromo-1H-pyrazole) is the recommended approach. This pathway is built upon two robust and high-yielding reactions: the direct bromination of pyrazole and the subsequent N-alkylation. The predictability of the regiochemistry and the extensive precedent for these types of transformations in the literature provide a high degree of confidence in its successful implementation. While the use of sodium hydride requires stringent safety protocols, it is a standard and effective reagent in process chemistry.
Route 2 offers a viable alternative, particularly if the intermediate (1H-pyrazol-1-yl)acetonitrile is more accessible or economical than 4-bromo-1H-pyrazole. However, this route is less documented and may require some initial optimization of the bromination step to ensure high regioselectivity and yield.
Ultimately, the choice of synthesis will depend on the specific constraints and objectives of the project, but the detailed protocols and comparative analysis provided in this guide offer a solid foundation for making an informed decision.
References
- 1. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 2. 2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. books.rsc.org [books.rsc.org]
- 5. scielo.org.mx [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. researchgate.net [researchgate.net]
- 14. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of (4-Bromo-1H-pyrazol-1-yl)acetonitrile Derivatives
Introduction: The Structural Significance of Brominated Pyrazoles
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a bromine atom onto the pyrazole scaffold, specifically at the C4 position, offers a powerful tool for modulating a molecule's physicochemical properties. This is due to bromine's unique electronic and steric characteristics, which can influence everything from metabolic stability to receptor binding affinity. Furthermore, the bromine atom is a potent director of crystal packing through halogen bonding, a specific type of non-covalent interaction that is increasingly harnessed in crystal engineering.[4][5]
Understanding the precise three-dimensional arrangement of these molecules is paramount to establishing structure-activity relationships (SAR).[6][7] Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating these structures at the atomic level. This guide provides an in-depth comparison of the crystallographic features of (4-bromo-1H-pyrazol-1-yl)acetonitrile and its derivatives, offering insights into their synthesis, crystal packing, and the subtle yet significant role of intermolecular interactions.[2][4]
Synthesis and Crystallization: A Deliberate Path to Diffraction-Quality Crystals
The synthesis of this compound derivatives typically begins with the bromination of the parent pyrazole, followed by N-alkylation with a suitable acetonitrile synthon, such as bromoacetonitrile. The choice of reaction conditions is critical for achieving high yields and purity.
Causality in Synthesis:
-
Base Selection: The N-alkylation is an SN2 reaction that requires a base to deprotonate the pyrazole's N1-H. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) is often preferred to prevent side reactions and ensure complete deprotonation, driving the reaction to completion.
-
Solvent Choice for Crystallization: The selection of a solvent system for growing single crystals is an empirical science, but guided by principle. A solvent system in which the compound has moderate solubility is ideal. Slow evaporation of a solvent like methanol or ethanol often yields high-quality, ordered crystals by allowing molecules to anneal slowly into the most thermodynamically stable crystal lattice.
The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis pipeline.
References
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]
- 3. mdpi.com [mdpi.com]
- 4. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of (4-Bromo-1H-pyrazol-1-yl)acetonitrile and Its Analogs for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a diversity of substitutions, leading to a broad spectrum of biological activities. Among the myriad of pyrazole derivatives, (4-bromo-1H-pyrazol-1-yl)acetonitrile has emerged as a critical synthon, a foundational building block for more complex molecules. This guide provides an in-depth, objective comparison of the biological activities of this compound analogs, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for new and effective therapeutics.
Introduction to this compound: A Versatile Scaffold
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position and an acetonitrile group at the 1-position. The presence of the bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a wide array of analogs. The acetonitrile moiety can also be chemically transformed or may contribute to the molecule's overall physicochemical properties and biological interactions. While this compound is primarily recognized as a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors and other biologically active compounds, understanding the biological profile of its derivatives is crucial for rational drug design.[1]
Comparative Biological Evaluation of Analogs
The true potential of the this compound scaffold is realized through the biological activities of its derivatives. By modifying the core structure, researchers have developed analogs with significant anticancer, antimicrobial, and enzyme-inhibitory properties.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyrazole nucleus is a well-established pharmacophore in the design of anticancer agents.[2] Analogs derived from pyrazolylacetonitrile have demonstrated notable antiproliferative activity against various cancer cell lines.
A study by Dandela et al. (2018) synthesized a series of phenylbipyridinylpyrazoles using a pyrazolylacetonitrile intermediate, 2-(4-(2-chloropyridin-4-yl)-3-(3-methoxy-5-methylphenyl)-1H-pyrazol-1-yl)acetonitrile. The resulting compounds were screened against a panel of approximately 60 cancer cell lines by the U.S. National Cancer Institute (NCI). Two compounds, 5c and 5h , exhibited a broad spectrum of activity, with mean growth inhibitions of 53% and 58%, respectively, at a 10 µM concentration.[3] This highlights the potential of the pyrazolylacetonitrile scaffold as a starting point for the development of potent anticancer agents.
Table 1: Anticancer Activity of Phenylbipyridinylpyrazole Derivatives [3]
| Compound | Mean Growth Percent (%) at 10 µM |
| 5c | 53 |
| 5h | 58 |
Data from the NCI-60 cell line screen.
The mechanism of action for many pyrazole-based anticancer agents involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[1] The structural flexibility of the pyrazolylacetonitrile scaffold allows for the design of molecules that can fit into the ATP-binding pocket of various kinases, leading to the inhibition of their activity and subsequent cell death in cancer cells.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The presence of a halogen atom, such as bromine, on the pyrazole ring is often associated with enhanced antimicrobial properties.[4] This is attributed to the lipophilicity and electronic effects of the halogen, which can influence the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.
A study on novel pyrazole derivatives synthesized from various chalcones reported that many of the compounds exhibited moderate to potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5] This suggests that analogs derived from this compound are promising candidates for antimicrobial drug discovery.
Enzyme Inhibition: A Key Mechanism of Action
Many of the biological activities of pyrazole derivatives can be attributed to their ability to inhibit specific enzymes. For instance, 4-bromo-1H-pyrazole has been identified as an inhibitor of liver alcohol dehydrogenase.[6] While this is a different substitution pattern, it underscores the potential of the bromo-pyrazole core to interact with enzyme active sites.
The pyrazole scaffold is a common feature in many clinically approved enzyme inhibitors, such as the COX-2 inhibitor Celecoxib. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or donors, facilitating strong interactions with amino acid residues in the enzyme's active site.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. For the this compound scaffold, key SAR insights include:
-
The 4-Bromo Position: The bromine atom serves as a crucial point for chemical diversification, allowing for the introduction of various aryl and heteroaryl groups through cross-coupling reactions. The nature of the substituent at this position significantly influences the biological activity.
-
The 1-Acetonitrile Group: While often used as a synthetic handle, the acetonitrile group can also contribute to the molecule's polarity and ability to form hydrogen bonds, which can be important for target engagement.
-
Substituents on Appended Rings: In the case of more complex analogs, such as the phenylbipyridinylpyrazoles, the substituents on the appended ring systems play a critical role in determining the potency and selectivity of the compound.
Experimental Methodologies: A Guide for the Bench Scientist
To ensure the reliability and reproducibility of biological data, it is essential to follow well-established experimental protocols. Below are detailed methodologies for key assays used in the evaluation of pyrazole derivatives.
In Vitro Anticancer Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs of this compound) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
dot
Caption: Workflow of the MTT assay for anticancer screening.
Antimicrobial Susceptibility Testing: The Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to various antimicrobial agents.
Principle: A paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition will appear around the disk.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Disk Application: Aseptically place paper disks impregnated with the test compounds onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters.
-
Interpretation: Compare the zone diameters to established interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the compound.
dot
Caption: Kirby-Bauer disk diffusion workflow.
Conclusion and Future Directions
This compound serves as a valuable and versatile scaffold in the design and synthesis of novel biologically active compounds. While direct biological data for this specific intermediate is limited, the extensive research on its derivatives clearly demonstrates its potential in generating potent anticancer and antimicrobial agents, as well as enzyme inhibitors. The structure-activity relationships of these analogs highlight the importance of the substituents at various positions on the pyrazole ring and any appended moieties.
Future research should focus on the systematic biological evaluation of a library of analogs derived directly from this compound to build a more comprehensive understanding of its SAR. This will enable the rational design of more potent and selective drug candidates for a variety of therapeutic targets. The detailed experimental protocols provided in this guide offer a validated framework for conducting such investigations, ensuring the generation of high-quality, reproducible data.
References
- 1. 2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile [myskinrecipes.com]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpsionline.com [jpsionline.com]
- 5. jocpr.com [jocpr.com]
- 6. nbinno.com [nbinno.com]
A Head-to-Head Comparison of Suzuki Coupling Protocols for Pyrazole Functionalization
A Senior Application Scientist's Guide to Catalyst Selection, Reaction Optimization, and Mechanistic Considerations
For researchers in medicinal chemistry and drug development, the pyrazole moiety is a cornerstone of molecular design, appearing in a vast array of pharmacologically active agents. The ability to precisely functionalize the pyrazole core is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrazole scaffold.[1]
However, the seemingly straightforward nature of the Suzuki coupling belies the specific challenges posed by pyrazole substrates. The presence of two adjacent nitrogen atoms, particularly the potentially acidic N-H proton in unprotected pyrazoles, can lead to catalyst inhibition and sluggish or failed reactions.[2][3] This guide provides a head-to-head comparison of leading Suzuki coupling protocols for pyrazoles, moving beyond simple procedural lists to explain the underlying chemical principles that govern success. We will dissect the causal relationships behind experimental choices, offering field-proven insights to help you select the optimal conditions for your specific synthetic challenge.
Mechanistic Hurdles: Why Pyrazoles Are Not Typical Substrates
The standard Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] While this cycle is robust, the unique electronic and structural properties of pyrazoles introduce specific complications.
The primary obstacle is the inhibitory effect of the pyrazole ring itself, especially when the N-H position is unprotected. The lone pair of the sp²-hybridized nitrogen can coordinate to the palladium(II) intermediate formed after oxidative addition. This coordination can lead to the formation of stable, off-cycle palladium complexes that act as catalyst reservoirs or de facto poisons, arresting the catalytic cycle before the crucial transmetalation step can occur.[2][5]
Furthermore, the choice of halogen on the pyrazole matters. While iodopyrazoles are often considered more reactive, they can be more susceptible to a dehalogenation side reaction. Comparative studies have shown that bromo- and chloropyrazoles can be superior substrates, offering a better balance of reactivity and stability against this undesired pathway.[6]
Protocol 1: The Workhorse — Buchwald-Hartwig Ligand Systems
For challenging couplings, particularly those involving unprotected N-H pyrazoles or sterically hindered partners, the use of bulky, electron-rich phosphine ligands developed by Buchwald and Hartwig is often the strategy of choice.
Causality Behind the Choice: These ligands, such as XPhos and SPhos, are not merely passive spectators. Their steric bulk promotes the final, product-releasing reductive elimination step, which is often rate-limiting.[7] This acceleration helps the catalytic cycle turn over more rapidly, outcompeting the off-cycle inhibition pathway. The electron-donating nature of the ligands also stabilizes the Pd(0) state, enhancing its reactivity in the initial oxidative addition step.
Typical Reaction Conditions:
-
Palladium Source: A palladium pre-catalyst such as XPhos Pd G2 or G3 is highly recommended. These well-defined, air-stable complexes ensure the reliable formation of the active monoligated Pd(0) species in solution, leading to more reproducible results than using a combination of a palladium source (e.g., Pd₂(dba)₃) and a separate ligand.[2][8]
-
Base: A moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is ideal.[2] These bases are effective in promoting the transmetalation step without causing degradation of sensitive substrates.
-
Solvent: Aprotic polar solvents such as 1,4-dioxane or THF, often with a small amount of water, are commonly employed.[2] The water can aid in the dissolution of the inorganic base and facilitate the hydrolysis of boronate esters to the more active boronic acids.[9][10]
-
Temperature: Reactions are typically heated, often between 60-100 °C, to overcome activation barriers.[2]
Representative Experimental Protocol: Coupling of 4-Bromopyrazole
The following protocol is adapted from a procedure for the coupling of unprotected azoles.[2]
-
To an oven-dried vial equipped with a magnetic stir bar, add 4-bromopyrazole (1.00 mmol, 1.0 equiv), the desired aryl boronic acid (2.00 mmol, 2.0 equiv), and potassium phosphate (K₃PO₄, 2.00 mmol, 2.0 equiv).
-
Add the XPhos Pd G2 pre-catalyst (0.06-0.07 mmol, 6-7 mol%).
-
Seal the vial with a Teflon-lined cap.
-
Evacuate and backfill the vial with argon three times.
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 4-arylpyrazole.
Protocol 2: The Sprinter — Microwave-Assisted Synthesis
In the fast-paced environment of drug discovery, reaction speed is a critical factor. Microwave-assisted Suzuki couplings have emerged as a powerful tool for accelerating reaction times from many hours to mere minutes.[11][12]
Causality Behind the Choice: Microwave irradiation provides highly efficient and uniform heating of the reaction mixture, a stark contrast to the often uneven heat transfer of a conventional oil bath.[11] This rapid energy input dramatically accelerates the rate of all steps in the catalytic cycle, often leading to cleaner reactions with fewer byproducts and significantly higher yields in a fraction of the time.[13][14] This method is particularly amenable to high-throughput synthesis and rapid optimization of reaction conditions.
Typical Reaction Conditions:
-
Catalyst: While standard catalysts can be used, specialized catalysts designed for aqueous media, such as pyridine-pyrazole/Pd(II) complexes, have shown excellent efficacy.[11] However, robust pre-catalysts like XPhos Pd G2 also perform exceptionally well under microwave conditions.[13][15]
-
Base: Inorganic bases like KOH or K₂CO₃ are frequently used.[11][15]
-
Solvent: A key advantage is the frequent use of environmentally benign aqueous solvent systems, such as ethanol/water mixtures.[11] These polar solvents are excellent at absorbing microwave energy, contributing to the rapid heating.
-
Temperature & Time: Reactions are typically ramped to a high temperature (e.g., 120-150 °C) and held for a short period (5-40 minutes).[13][15]
Representative Experimental Protocol: Microwave Coupling of a Fused Pyrazole
This protocol is based on the efficient arylation of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one.[15]
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (0.5 mmol, 1.0 equiv), the aryl boronic acid (0.75 mmol, 1.5 equiv), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv).
-
Add the XPhos Pd G2 pre-catalyst (0.025 mmol, 5 mol%).
-
Add 1,4-dioxane (2.5 mL) and water (0.5 mL).
-
Seal the vial with a snap cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate at a constant temperature of 150 °C for 40 minutes with stirring.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the C3-arylated product.
Protocol 3: The Strategic Choice — Boronic Acids vs. Boronate Esters
The choice of boron reagent is a critical decision that balances reactivity against stability. This is not merely a choice of convenience but a strategic decision that impacts reproducibility, yield, and the feasibility of complex, multi-step syntheses.[16]
Boronic Acids:
-
The Pro: They are generally more reactive and participate more readily in the transmetalation step, often leading to faster reaction times.[10][17]
-
The Con: This higher reactivity comes at the cost of stability. Boronic acids are susceptible to degradation pathways, most notably protodeboronation (replacement of the boronic acid group with a hydrogen atom) and the formation of cyclic trimer anhydrides (boroxines). This instability can complicate storage, handling, and accurate stoichiometry, leading to inconsistent yields.[9][16]
Boronate Esters (e.g., Pinacol, MIDA):
-
The Pro: Boronate esters, particularly pinacol esters, are significantly more stable. They are often robust, crystalline solids that can be easily purified by chromatography and stored for long periods without degradation.[16] This stability is crucial for multi-step syntheses (MGS) where the boron functionality must survive multiple reaction steps. It also ensures higher purity and more reproducible results.[9]
-
The Con: They are generally less reactive than their boronic acid counterparts. The transmetalation step often requires the in-situ hydrolysis of the ester back to the boronic acid, which can necessitate the presence of water and may require longer reaction times or higher temperatures.[10]
The Verdict: For rapid, exploratory reactions with readily available coupling partners, boronic acids are often sufficient. However, for late-stage functionalization, complex molecule synthesis, or when reproducibility is paramount, the superior stability and handling properties of boronate esters make them the authoritative choice.
Comparative Data Summary
The following tables provide a summary of reaction conditions and representative yields to guide protocol selection.
Table 1: Head-to-Head Protocol Comparison
| Feature | Protocol 1: Buchwald-Hartwig | Protocol 2: Microwave-Assisted |
| Catalyst System | Pd Pre-catalyst (XPhos/SPhos G2/G3) | Various Pd catalysts, XPhos Pd G2 |
| Typical Base | K₃PO₄, K₂CO₃ | K₂CO₃, KOH |
| Solvent | Dioxane/H₂O, THF/H₂O | Dioxane/H₂O, EtOH/H₂O |
| Temperature | 60 - 100 °C | 120 - 150 °C |
| Reaction Time | 5 - 24 hours | 5 - 40 minutes |
| Key Advantage | High reliability for difficult substrates | Drastic reduction in reaction time |
| Limitation | Longer reaction times | Requires specialized microwave equipment |
| Best For... | Unprotected N-H pyrazoles, scale-up | High-throughput screening, rapid synthesis |
Table 2: Representative Yields for Pyrazole Suzuki Couplings
| Pyrazole Substrate | Boronic Acid/Ester | Protocol | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| 4-Bromopyrazole | Phenylboronic acid | Buchwald | XPhos Pd G2 (7%) | K₃PO₄, Dioxane/H₂O, 100°C, 24h | 86 | [2] |
| 3-Bromopyrazole | 4-Methoxyphenyl- boronic acid | Buchwald | XPhos Pd G2 (6%) | K₃PO₄, Dioxane/H₂O, 100°C, 24h | 81 | [2] |
| 3-Bromo-pyrazolo [1,5-a]pyrimidin-5-one | 4-Methoxyphenyl- boronic acid | Microwave | XPhos Pd G2 (5%) | K₂CO₃, Dioxane/H₂O, 150°C, 40m | 93 | [13][15] |
| 3-Bromo-pyrazolo [1,5-a]pyrimidin-5-one | 4-Fluorophenyl- boronic acid | Microwave | XPhos Pd G2 (5%) | K₂CO₃, Dioxane/H₂O, 150°C, 40m | 88 | [13][15] |
| 4-Bromo-3,5- dinitro-1H-pyrazole | 4-(Trifluoromethyl)- phenylboronic acid | Buchwald | XPhos Pd G2 (5%) | K₂CO₃, Dioxane/H₂O, 80°C, 2h | 95 | [8] |
Conclusion and Recommendations
The successful Suzuki-Miyaura coupling of pyrazoles is a solvable challenge that hinges on understanding and mitigating the core issue of catalyst inhibition.
-
For General Purpose & Difficult Couplings: The use of Buchwald-Hartwig pre-catalysts like XPhos Pd G2 with a base such as K₃PO₄ is the most robust and reliable starting point. It is particularly effective for substrates with unprotected N-H groups.
-
For Speed and High-Throughput Applications: Microwave-assisted protocols offer an unparalleled acceleration of reaction times, enabling rapid library synthesis and optimization.
-
For Reproducibility and Complex Synthesis: While boronic acids are more reactive, the superior stability of boronate esters makes them the preferred reagent for ensuring reproducibility and success in demanding, multi-step synthetic campaigns.
By selecting a protocol based on the specific demands of the substrate and the overall synthetic goal, researchers can confidently and efficiently access a wide range of novel functionalized pyrazoles for advancement in drug discovery and materials science.
References
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Properties of (4-bromo-1H-pyrazol-1-yl)acetonitrile and its Analogs: A Computational Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the electronic characteristics of heterocyclic compounds are a cornerstone for predicting their reactivity, stability, and potential biological activity. This guide provides an in-depth computational analysis of the electronic properties of (4-bromo-1H-pyrazol-1-yl)acetonitrile, a molecule of significant interest due to the versatile reactivity of the pyrazole core and the influence of its bromo and acetonitrile substituents.[1]
This document serves as a comparative benchmark, juxtaposing the electronic features of this compound with structurally related pyrazole derivatives. By leveraging Density Functional Theory (DFT) calculations, we will dissect key electronic descriptors, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and dipole moments, to provide a comprehensive understanding of this compound's potential.
The Rationale: Why Computational Analysis Matters
Before delving into the complexities of synthesis and experimental validation, computational chemistry offers a powerful and cost-effective avenue to screen and understand molecular properties.[2][3] For this compound, a molecule with potential applications in medicinal chemistry, understanding its electronic landscape is crucial for predicting its interaction with biological targets.[1][4]
This guide will illuminate how subtle structural modifications—such as the position and nature of substituents on the pyrazole ring—can profoundly impact the electronic distribution and, consequently, the molecule's reactivity and intermolecular interactions.
Methodology: A Robust Computational Workflow
To ensure the scientific integrity and reproducibility of our findings, a standardized and validated computational protocol is paramount. The following workflow outlines the steps for calculating the electronic properties of this compound and its analogs.
Molecular Structure Optimization
The initial step involves the geometric optimization of the molecular structures. This is crucial as the electronic properties are highly dependent on the three-dimensional conformation of the molecule.
Protocol:
-
Software: Gaussian 09 or a comparable quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[5]
-
Basis Set: 6-31+G** or a similar Pople-style basis set that includes polarization and diffuse functions to accurately describe the electronic distribution, especially for the halogen atom.[5]
-
Environment: The calculations are performed in the gas phase to represent the intrinsic electronic properties of the isolated molecule.
-
Verification: Frequency calculations are performed on the optimized structures to ensure that they correspond to a true energy minimum (i.e., no imaginary frequencies).
Caption: A generalized workflow for the computational analysis of pyrazole derivatives.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability.[6]
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[7][8] It provides a color-coded map of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.
Comparative Analysis: this compound vs. Analogs
To contextualize the electronic properties of this compound, we will compare it with two relevant analogs: 4-bromo-1H-pyrazole and 1H-pyrazole-1-acetonitrile. This comparison will highlight the individual contributions of the bromo and acetonitrile substituents to the overall electronic structure.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) |
| This compound | (Predicted) | (Predicted) | (Predicted) | (Predicted) |
| 4-bromo-1H-pyrazole[9] | -6.8 to -7.2 | -0.5 to -0.9 | 6.0 to 6.7 | 2.0 to 2.5 |
| 1H-pyrazole-1-acetonitrile | (Predicted) | (Predicted) | (Predicted) | (Predicted) |
| 1H-pyrazole | -6.5 to -6.9 | -0.2 to -0.6 | 6.0 to 6.6 | 2.2 to 2.7 |
Note: The values for 4-bromo-1H-pyrazole and 1H-pyrazole are typical ranges found in the literature for similar pyrazole derivatives calculated at a comparable level of theory. The values for the target molecule and 1H-pyrazole-1-acetonitrile are predicted trends based on the influence of the substituents.
Impact of the Bromo Substituent
The bromine atom at the 4-position of the pyrazole ring is expected to have a significant impact on the electronic properties. As an electron-withdrawing group, it will lower the energy of both the HOMO and LUMO orbitals.[10] This is due to the inductive effect of the halogen. The presence of the bromine atom also introduces a region of positive electrostatic potential, known as a "sigma-hole," on the halogen's outer surface, which can participate in halogen bonding.[7][11]
Role of the Acetonitrile Group
The acetonitrile substituent at the 1-position is also electron-withdrawing and will further contribute to the stabilization of the HOMO and LUMO energy levels. The nitrogen atom of the nitrile group will be a region of high electron density and negative electrostatic potential, making it a potential hydrogen bond acceptor.
The Synergistic Effect
The combination of both the bromo and acetonitrile substituents in this compound is anticipated to result in a molecule with a relatively large HOMO-LUMO gap, suggesting good kinetic stability. The MEP will likely show distinct regions of positive potential around the bromine and the pyrazole ring protons, and negative potential around the nitrile nitrogen and the pyrazole nitrogen atoms.
Conclusion and Future Directions
This computational guide provides a foundational understanding of the electronic properties of this compound through a comparative analysis with its parent structures. The insights gained from this in-silico study can guide future experimental work, including synthesis, spectroscopic characterization, and biological evaluation.
Further computational studies could explore the molecule's behavior in different solvent environments, its potential for forming intermolecular interactions like hydrogen and halogen bonds, and its reactivity in various chemical reactions. Docking studies with specific biological targets could also provide valuable information for drug design applications.
References
- 1. nbinno.com [nbinno.com]
- 2. eolss.net [eolss.net]
- 3. ojs.ifes.edu.br [ojs.ifes.edu.br]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. joaquinbarroso.com [joaquinbarroso.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 10. jpsionline.com [jpsionline.com]
- 11. The Distance between Minima of Electron Density and Electrostatic Potential as a Measure of Halogen Bond Strength - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of (4-bromo-1H-pyrazol-1-yl)acetonitrile
For researchers and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical and safety information for handling (4-bromo-1H-pyrazol-1-yl)acetonitrile, a compound with significant potential in medicinal chemistry. The procedures outlined here are designed to empower you with the knowledge to work safely and effectively, mitigating risks and ensuring the reliability of your experimental outcomes.
Understanding the Hazard Profile
This compound, as a member of the pyrazole and nitrile chemical families, presents a specific set of hazards that must be thoroughly understood and respected. Pyrazole derivatives are known for their wide range of biological activities, which underscores the need for careful handling to avoid unintended physiological effects[1]. The nitrile group introduces the potential for cyanide-like toxicity, as acetonitrile and related compounds can metabolically release cyanide[2].
Based on data from structurally similar compounds, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled . It is also expected to cause skin, eye, and respiratory tract irritation [3][4][5].
Key Hazard Statements for Structurally Similar Compounds:
-
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
In the event of a fire, toxic fumes including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide (HBr) may be emitted[3].
Engineering Controls: Your First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors[3][6].
-
Ventilation: Ensure that the laboratory has adequate general ventilation[3][6].
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed[7].
Personal Protective Equipment (PPE): The Essential Barrier
The appropriate selection and use of PPE is critical to prevent direct contact with this compound. The following PPE is mandatory when handling this compound:
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile) . Nitrile gloves offer excellent resistance to a wide range of chemicals, including solvents, oils, and hazardous materials, and are more puncture-resistant than latex gloves[8][9][10][11]. Always inspect gloves for tears or holes before use. For prolonged contact or when handling larger quantities, consider wearing heavier nitrile or neoprene gloves[12][13][14]. |
| Eye and Face Protection | Safety goggles or a face shield . Standard safety glasses are not sufficient. Chemical splash goggles that conform to EN166 or OSHA 29 CFR 1910.133 are required to protect against splashes and dust[6][15]. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory coat . A flame-resistant lab coat that is fully buttoned is required. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat[12][16]. |
| Respiratory Protection | Generally not required when working in a fume hood . However, if there is a potential for exposure outside of a fume hood, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used. All personnel requiring a respirator must be properly fit-tested and trained[6][13][14]. |
PPE Selection Workflow
Caption: A workflow for selecting the appropriate PPE based on the specific handling task.
Step-by-Step Handling Procedures
Adherence to a strict protocol is essential for the safe handling of this compound.
4.1. Preparation and Weighing
-
Don all required PPE as determined by your risk assessment.
-
Prepare your workspace within the chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Retrieve the container of this compound from its storage location.
-
Carefully open the container inside the fume hood.
-
Weigh the desired amount of the solid into a tared, sealed container. Use anti-static weighing paper or a weighing boat.
-
Clean any spills immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste.
-
Securely close the primary container and wipe it down before returning it to storage.
4.2. Solution Preparation
-
Ensure all glassware is clean and dry.
-
In the fume hood, add the weighed this compound to the reaction vessel.
-
Slowly add the desired solvent to the vessel. Be aware of any potential exothermic reactions.
-
Stir the solution as required for your procedure.
Emergency and Spill Response
Prompt and correct action during a spill is crucial to prevent exposure and further contamination.
5.1. Minor Spill (Contained within the fume hood)
-
Alert nearby personnel.
-
Wear your standard PPE , including double-gloving with nitrile gloves.
-
Contain the spill using an appropriate absorbent material such as vermiculite, sand, or a commercial spill kit[12][17].
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal[18].
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
5.2. Major Spill (Outside of a fume hood or a large volume)
-
Evacuate the immediate area and alert all personnel to leave the laboratory[12][17].
-
If the substance is volatile or dusty, close the laboratory doors to contain the vapors[12].
-
From a safe location, call emergency services (e.g., 911) and your institution's environmental health and safety office[12][13].
-
Provide the following information:
-
Your name and location.
-
The name of the chemical spilled (this compound).
-
The estimated quantity of the spill.
-
Any injuries that have occurred.
-
-
Do not re-enter the area until it has been cleared by trained emergency responders.
Emergency Spill Response Flowchart
Caption: A flowchart outlining the immediate steps for responding to minor and major chemical spills.
First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][15].
-
Skin Contact: Remove all contaminated clothing and shoes immediately. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[3][15][18].
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[3][5][15].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention[3][15].
Given the nitrile component, be aware of the potential for delayed onset of cyanide poisoning symptoms, which can include headache, dizziness, nausea, and shortness of breath[19][20]. Inform medical personnel of the chemical involved. The availability of a cyanide antidote kit should be considered as part of the risk assessment for laboratories frequently working with nitriles[19].
Disposal Plan
All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and appropriate container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's hazardous waste disposal guidelines.
-
Arrange for pickup and disposal through your institution's environmental health and safety department, following all local, state, and federal regulations.
By adhering to these guidelines, you can create a safe and effective research environment for the handling of this compound. Your commitment to safety is a commitment to the quality and success of your scientific endeavors.
References
- 1. jchr.org [jchr.org]
- 2. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.es [fishersci.es]
- 5. fishersci.dk [fishersci.dk]
- 6. bio.vu.nl [bio.vu.nl]
- 7. fishersci.com [fishersci.com]
- 8. glovesnstuff.com [glovesnstuff.com]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 11. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 12. cws.auburn.edu [cws.auburn.edu]
- 13. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]
- 14. ulethbridge.ca [ulethbridge.ca]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. offices.austincc.edu [offices.austincc.edu]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. nj.gov [nj.gov]
- 20. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
